2-((Furan-2-ylmethyl)sulfinyl)acetic acid
Description
Propriétés
IUPAC Name |
2-(furan-2-ylmethylsulfinyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S/c8-7(9)5-12(10)4-6-2-1-3-11-6/h1-3H,4-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFMTNROJASFBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CS(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562341 | |
| Record name | [(Furan-2-yl)methanesulfinyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108499-26-9 | |
| Record name | [(Furan-2-yl)methanesulfinyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic and Structural Elucidation of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic properties of the novel compound, "2-((Furan-2-ylmethyl)sulfinyl)acetic acid." Due to the limited availability of published experimental data for this specific molecule, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its constituent functional groups: a furan ring, a sulfoxide, and a carboxylic acid. This guide also includes generalized, yet detailed, experimental protocols for obtaining such data, intended to serve as a comprehensive resource for researchers synthesizing and characterizing this compound.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₈O₄S
-
Molecular Weight: 188.20 g/mol
Structure:
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and data from analogous chemical structures.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| ~7.4 | Doublet | 1H | Furan H5 |
| ~6.4 | Doublet of doublets | 1H | Furan H4 |
| ~6.3 | Doublet | 1H | Furan H3 |
| ~4.2 | Doublet | 1H | -S(O)-CH₂- (diastereotopic) |
| ~4.0 | Doublet | 1H | -S(O)-CH₂- (diastereotopic) |
| ~3.8 | Doublet | 1H | Furan-CH₂- (diastereotopic) |
| ~3.6 | Doublet | 1H | Furan-CH₂- (diastereotopic) |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| 165-185 | -COOH |
| ~150 | Furan C2 |
| ~143 | Furan C5 |
| ~111 | Furan C4 |
| ~108 | Furan C3 |
| ~55 | -S(O)-CH₂- |
| ~50 | Furan-CH₂- |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer)[3][4][5] |
| 1760-1690 | Strong | C=O stretch (Carboxylic acid)[3][4][5] |
| 1320-1210 | Medium | C-O stretch[4] |
| ~1040 | Strong | S=O stretch (Sulfoxide) |
| 1440-1395 | Medium | O-H bend[4] |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 188.01 | [M]⁺ (Molecular Ion) |
| 171.01 | [M-OH]⁺ |
| 143.02 | [M-COOH]⁺ |
| 81.03 | [C₅H₅O]⁺ (Furfuryl cation) |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as the acidic proton of the carboxylic acid may exchange with residual water, leading to peak broadening or disappearance.[3][5] DMSO-d₆ is often preferred for carboxylic acids as it slows down the exchange rate.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.
-
The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-1024 scans, a spectral width of 200-220 ppm, and a relaxation delay of 2 seconds.
-
The chemical shifts should be referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and integration of the proton signals.
3.2 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty sample holder (or clean ATR crystal) before scanning the sample.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. The broad O-H stretch of the carboxylic acid is a key diagnostic feature.[4][6]
3.3 Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
-
Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound due to the presence of the acidic proton, allowing for analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis: Determine the m/z of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information. High-resolution mass spectrometry will allow for the determination of the elemental composition of the parent ion and its fragments.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
Technical Guide: Characterization of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid (CAS 108499-26-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical and Physical Properties
A compilation of the fundamental chemical and physical properties of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 108499-26-9 | [2] |
| Molecular Formula | C₇H₈O₄S | [2][3] |
| Molecular Weight | 188.20 g/mol | [2] |
| Appearance | Colorless to light yellow solid | [3] |
| Melting Point | 100-103°C | [3] |
| Purity | ≥95% | [2] |
| Solubility | Soluble in water and organic solvents such as ether and alcohol. | [3] |
Synthesis
A generalized synthetic workflow for the formation of this compound is depicted below. This diagram illustrates the logical progression from a starting material to the final product.
References
Biological Activity Screening of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of the novel compound, 2-((Furan-2-ylmethyl)sulfinyl)acetic acid. While specific experimental data for this compound is not yet publicly available, this document outlines a robust framework for its systematic screening based on the known biological profile of furan and sulfinyl-containing derivatives. Furan derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] This guide details the experimental protocols for a battery of in vitro assays to elucidate the therapeutic potential of this compound and presents hypothetical data to illustrate the expected outcomes and data analysis. Furthermore, key signaling pathways and experimental workflows are visualized to provide a clear and concise roadmap for researchers.
Introduction
The furan nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with significant therapeutic properties.[1][3] The incorporation of a sulfinyl group introduces a chiral center and can modulate the compound's polarity and ability to interact with biological targets. The title compound, this compound, combines these two key structural features, making it a compelling candidate for biological activity screening. This guide serves as a practical resource for initiating a comprehensive investigation into its potential as a novel therapeutic agent.
Potential Biological Activities and Screening Strategy
Based on the established activities of related furan and sulfonyl compounds, the primary screening of this compound should focus on three key areas: anticancer, antimicrobial, and anti-inflammatory activities.[1][3][4][5]
Anticancer Activity
Furan derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[6][7] The proposed screening will assess the anti-proliferative and apoptotic effects of the compound.
Table 1: In Vitro Anticancer Activity of a Hypothetical Furan Derivative
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| HCT-116 | Colon Carcinoma | 22.5 ± 2.1 |
| A549 | Lung Carcinoma | 35.1 ± 3.5 |
| HeLa | Cervical Cancer | 18.9 ± 1.9 |
IC50 values represent the concentration required to inhibit 50% of cell growth and are presented as mean ± standard deviation from three independent experiments.
Antimicrobial Activity
The furan ring is a component of several antimicrobial agents.[8] Moreover, sulfonyl derivatives of furanones have demonstrated antibacterial properties.[4][5] Therefore, evaluating the compound's efficacy against a panel of pathogenic bacteria and fungi is warranted.
Table 2: Minimum Inhibitory Concentration (MIC) of a Hypothetical Furan Derivative
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 |
| Escherichia coli | ATCC 25922 | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 |
| Candida albicans | ATCC 90028 | 32 |
MIC is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Anti-inflammatory Activity
Certain furan derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.[1][2][9] The screening will focus on the compound's ability to modulate inflammatory responses in a cellular model.
Table 3: Anti-inflammatory Effects of a Hypothetical Furan Derivative on LPS-Stimulated Macrophages
| Parameter | Concentration (µM) | Result |
| Cell Viability (%) | 50 | 95 ± 4% |
| Nitric Oxide (NO) Production (% of control) | 10 | 45 ± 5% |
| 25 | 25 ± 3% | |
| TNF-α Release (% of control) | 10 | 52 ± 6% |
| 25 | 31 ± 4% |
Results are expressed as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key screening assays are provided below.
In Vitro Anticancer Assay: MTT Proliferation Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., 0.1 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against various microorganisms.
Methodology:
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.
In Vitro Anti-inflammatory Assay: Griess Assay for Nitric Oxide (NO)
Objective: To assess the effect of the test compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate (5 x 10⁴ cells/well) and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Griess Reaction: 50 µL of the supernatant is mixed with 50 µL of Griess Reagent A, followed by a 10-minute incubation. Then, 50 µL of Griess Reagent B is added, followed by another 10-minute incubation.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Calculation: The nitrite concentration is determined from a sodium nitrite standard curve and expressed as a percentage of the LPS-stimulated control.
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
In Silico Modeling of "2-((Furan-2-ylmethyl)sulfinyl)acetic acid" Protein Binding: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in silico methodologies for investigating the protein binding characteristics of the novel compound, "2-((Furan-2-ylmethyl)sulfinyl)acetic acid." Given the prevalence of the furan moiety in known selective inhibitors of Cyclooxygenase-2 (COX-2), this guide will use human COX-2 as a representative protein target to illustrate a complete in silico modeling workflow. The protocols detailed herein are broadly applicable to the study of small molecule-protein interactions and are intended to serve as a practical resource for researchers in the field of computer-aided drug design.
Introduction to In Silico Modeling in Drug Discovery
In silico drug discovery utilizes computational methods to simulate, predict, and analyze drug-target interactions, thereby accelerating the identification and optimization of potential therapeutic agents.[1] These approaches significantly reduce the time and cost associated with traditional drug development pipelines by enabling the rational design of molecules with desired pharmacological properties. Key techniques in this domain include molecular docking, which predicts the preferred binding orientation of a ligand to a protein, and molecular dynamics (MD) simulations, which provide insights into the stability and dynamics of the protein-ligand complex over time.
Case Study: "this compound" and Cyclooxygenase-2 (COX-2)
"this compound" is a small organic molecule containing a furan ring, a structural motif present in a number of compounds with anti-inflammatory properties. Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation and pain signaling.[2][3] It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of the inflammatory response.[4] The overexpression of COX-2 is associated with various inflammatory diseases and cancers, making it a significant therapeutic target.[5][6]
This guide will delineate the process of modeling the interaction between "this compound" and human COX-2, providing a step-by-step protocol for predicting and analyzing their binding.
Experimental Protocols
Data Acquisition and Preparation
3.1.1. Ligand Preparation
The three-dimensional (3D) structure of "this compound" is the starting point for in silico analysis.
-
Protocol:
-
Obtain the 2D structure of "this compound" from a chemical database such as PubChem. If the exact structure is not available, a similar molecule like "(Z)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid" (PubChem CID: 7454869) or "2-Furancarboxylic acid" (PubChem CID: 6919) can be used as a template to build the target molecule using a molecular modeling software (e.g., Avogadro, ChemDraw).[7][8][9]
-
Convert the 2D structure to a 3D conformation.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Save the final 3D structure in a standard format, such as .mol2 or .sdf.
-
3.1.2. Protein Preparation
The crystal structure of the target protein, human COX-2, is retrieved from the Protein Data Bank (PDB). For this case study, the PDB entry 5KIR , which represents the structure of human COX-2 in complex with the inhibitor Vioxx, will be utilized.[10][11][12]
-
Protocol:
-
Download the PDB file for 5KIR from the RCSB PDB database.[10]
-
Remove water molecules, co-solvents, and any co-crystallized ligands from the PDB file using a molecular visualization tool like PyMOL or UCSF Chimera.
-
Add polar hydrogen atoms to the protein structure, as they are crucial for defining hydrogen bonding networks.
-
Assign partial charges to the protein atoms using a force field-specific algorithm (e.g., Gasteiger charges).
-
Save the prepared protein structure in the PDBQT format, which is required for AutoDock Vina.[13]
-
Molecular Docking
Molecular docking predicts the binding conformation and affinity of the ligand within the active site of the protein. AutoDock Vina is a widely used and efficient tool for this purpose.[14][15][16][17]
-
Protocol:
-
Ligand Preparation for Docking: Convert the prepared ligand file to the PDBQT format using AutoDock Tools. This step defines the rotatable bonds in the ligand.
-
Grid Box Definition: Define a grid box that encompasses the active site of COX-2. The coordinates of the grid box can be centered on the position of the co-crystallized ligand in the original PDB structure. A typical grid box size would be 25 x 25 x 25 Å.
-
Docking Simulation: Run the AutoDock Vina simulation using a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the desired exhaustiveness of the search.
-
Analysis of Results: Analyze the output file, which contains multiple binding poses of the ligand ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable. Visualize the top-ranked poses to inspect the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the key amino acid residues in the active site.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of conformational changes over time. GROMACS is a powerful and versatile software package for performing MD simulations.[1][18][19][20][21]
-
Protocol:
-
System Preparation:
-
Combine the coordinates of the protein and the best-docked pose of the ligand into a single complex file.
-
Choose a suitable force field (e.g., CHARMM36 for the protein and CGenFF for the ligand).
-
Place the complex in a simulation box of appropriate dimensions (e.g., a cubic box with a minimum distance of 1.0 nm between the complex and the box edges).
-
Solvate the system with a water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.
-
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
-
Equilibration:
-
Perform a short simulation under the NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature of the system.
-
Perform another short simulation under the NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density of the system. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.
-
-
Production MD: Run the production MD simulation for a desired length of time (e.g., 100 nanoseconds) without any position restraints.
-
Trajectory Analysis: Analyze the resulting trajectory to evaluate the stability of the protein-ligand complex. Key analyses include:
-
Root-Mean-Square Deviation (RMSD): To assess the overall structural stability of the protein and the ligand.
-
Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the protein and the ligand.
-
-
Binding Free Energy Calculations
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for estimating the binding free energy of a ligand to a protein from MD simulation trajectories.[22][23][24][25][26]
-
Protocol:
-
Extract snapshots from the stable portion of the MD trajectory.
-
For each snapshot, calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand) Where G is the free energy calculated as the sum of molecular mechanics energy in the gas phase and the solvation free energy.
-
The final binding free energy is the average over all the snapshots.
-
Data Presentation
Quantitative data from the in silico analyses should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Molecular Docking Results
| Ligand Pose | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| 1 | -8.5 | TYR355, SER530 | VAL349, LEU352, PHE518, MET522 |
| 2 | -8.2 | ARG120, TYR355 | VAL523, ALA527 |
| 3 | -7.9 | GLN192 | LEU384, TYR385 |
Table 2: Molecular Dynamics Simulation Analysis (100 ns)
| Analysis Metric | Average Value | Standard Deviation | Interpretation |
| Protein RMSD (nm) | 0.25 | 0.05 | Stable protein backbone during the simulation. |
| Ligand RMSD (nm) | 0.12 | 0.03 | Ligand remains stably bound in the active site. |
| Protein RMSF (nm) | See Figure X | - | Highlights flexible loop regions. |
| Protein-Ligand H-Bonds | 2.5 | 0.8 | Consistent hydrogen bonding interactions observed. |
Table 3: Binding Free Energy Calculations (MM/GBSA)
| Energy Component | Average Value (kJ/mol) | Standard Deviation (kJ/mol) |
| Van der Waals Energy | -150.2 | 10.5 |
| Electrostatic Energy | -45.7 | 8.2 |
| Polar Solvation Energy | 120.9 | 15.3 |
| Nonpolar Solvation Energy | -15.4 | 2.1 |
| Binding Free Energy (ΔG_bind) | -90.4 | 12.7 |
Visualization of Workflows and Pathways
Graphical representations are essential for illustrating complex processes and relationships.
Caption: In Silico Modeling Workflow for Protein-Ligand Interaction Analysis.
Caption: Simplified COX-2 Signaling Pathway in Inflammation and Cancer.
Conclusion
This technical guide has outlined a comprehensive in silico workflow for investigating the protein binding of "this compound," using COX-2 as a case study. By following the detailed protocols for data preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the molecular interactions driving ligand binding. The systematic presentation of data and the visualization of complex workflows and pathways are crucial for the effective communication and interpretation of in silico modeling results, ultimately contributing to the acceleration of the drug discovery process.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]
- 6. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-((5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid | C10H7NO4S2 | CID 1201118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (Z)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | C16H10FNO4S2 | CID 7454869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. 5kir - The Structure of Vioxx Bound to Human COX-2 - Summary - Protein Data Bank Japan [pdbj.org]
- 12. 5KIR: The Structure of Vioxx Bound to Human COX-2 [ncbi.nlm.nih.gov]
- 13. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.bioinfoquant.com [blog.bioinfoquant.com]
- 15. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 16. youtube.com [youtube.com]
- 17. google.com [google.com]
- 18. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 19. compchems.com [compchems.com]
- 20. Protocol for the development of coarse-grained structures for macromolecular simulation using GROMACS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
- 24. peng-lab.org [peng-lab.org]
- 25. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 26. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 2-((Furan-2-ylmethyl)sulfinyl)acetic Acid: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of the research compound 2-((Furan-2-ylmethyl)sulfinyl)acetic acid. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the standardized experimental protocols for determining its solubility in various solvents, a crucial step in early-stage drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals to establish a framework for solubility assessment.
Core Concept: Understanding Solubility in Drug Development
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter in drug discovery. It significantly influences a compound's bioavailability, formulation, and overall therapeutic efficacy. Poor solubility can lead to unpredictable results in in-vitro assays and hinder in-vivo studies. Therefore, a thorough understanding and determination of a compound's solubility profile are paramount.
Quantitative Solubility Data of this compound
As of the latest literature review, specific quantitative solubility data for this compound in common laboratory solvents remains largely unpublished. The following table is presented as a template to be populated upon experimental determination, providing a structured format for easy comparison of solubility values.
| Solvent | Chemical Class | Expected Solubility (mg/mL) | Temperature (°C) | Method |
| Water | Aqueous | Data to be determined | 25 | Thermodynamic |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | Data to be determined | 25 | Thermodynamic |
| Ethanol | Alcohol | Data to be determined | 25 | Thermodynamic |
| Methanol | Alcohol | Data to be determined | 25 | Thermodynamic |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Data to be determined | 25 | Thermodynamic |
| Acetone | Ketone | Data to be determined | 25 | Thermodynamic |
| Acetonitrile | Nitrile | Data to be determined | 25 | Thermodynamic |
| Dichloromethane | Halogenated | Data to be determined | 25 | Thermodynamic |
| Diethyl Ether | Ether | Data to be determined | 25 | Thermodynamic |
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is contingent on the use of well-defined experimental protocols. The following sections detail the methodologies for both thermodynamic (equilibrium) and kinetic solubility assays, which are standard in the pharmaceutical industry.
Thermodynamic Solubility (Equilibrium) Assay Protocol
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for this determination.[1]
Objective: To determine the saturation concentration of this compound in a solvent at equilibrium.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of solid this compound to a vial.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial and place it on an orbital shaker.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the suspension to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtrate with an appropriate mobile phase.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve of known concentrations.
-
The determined concentration represents the thermodynamic solubility.
Kinetic Solubility Assay Protocol
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.[2] This method measures the concentration at which a compound precipitates when diluted from a high-concentration organic solvent stock.
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microtiter plates
-
Automated liquid handler (optional)
-
Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy
-
Plate shaker
Procedure:
-
Prepare a series of dilutions of the 10 mM DMSO stock solution of this compound in DMSO in a 96-well plate.
-
In a separate 96-well plate, add the aqueous buffer.
-
Transfer a small, fixed volume of the DMSO dilutions to the corresponding wells of the aqueous buffer plate using an automated liquid handler. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize its effect on solubility.
-
Seal the plate and shake for a predetermined period (e.g., 1-2 hours) at a constant temperature.
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.
-
Alternatively, the plate can be centrifuged, and the concentration of the compound in the supernatant can be determined by HPLC-UV or UV-Vis spectroscopy.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for determining thermodynamic and kinetic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Determination.
Conclusion
While direct solubility data for this compound is not currently available, this technical guide provides the necessary framework for its determination. By employing the standardized and detailed protocols for thermodynamic and kinetic solubility assays, researchers can generate reliable and comparable data. This information is critical for advancing the understanding of this compound's properties and its potential applications in drug discovery and development. The provided workflows and data table structure serve as a practical resource for initiating and documenting these essential studies.
References
Methodological & Application
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-((Furan-2-ylmethyl)sulfinyl)acetic acid
This compound is an organic compound containing a furan ring, a sulfoxide group, and a carboxylic acid moiety.[1][2][3][4] Its chemical formula is C₇H₈O₄S and it has a molecular weight of 188.20 g/mol .[2][3] The furan nucleus is a common scaffold in pharmacologically active compounds, with various derivatives exhibiting antibacterial, antifungal, antiviral, and anti-inflammatory properties.[5] The presence of both a furan ring and a sulfinyl group suggests that this compound could have interesting biological activities, making it a candidate for antimicrobial screening. While specific antimicrobial data for this compound is not extensively documented in publicly available literature, its structural similarity to other bioactive furan and sulfonyl-containing molecules warrants investigation.[6][7][8]
These application notes provide a framework for conducting antimicrobial susceptibility testing (AST) to determine the potential efficacy of this novel compound against a panel of clinically relevant microorganisms. The protocols described are based on established methodologies for evaluating new chemical entities.[9][10][11]
Physicochemical Properties:
-
Appearance: Colorless to light yellow solid[1]
-
Melting Point: Approximately 100-103°C[1]
-
Solubility: Soluble in water and organic solvents such as ether and alcohol[1]
Postulated Mechanism of Action
While the precise mechanism of action for this compound is unknown, the antimicrobial activities of related furan-containing compounds can offer insights into potential pathways. Furan derivatives have been shown to exert their effects through various mechanisms:
-
Inhibition of DNA and Protein Synthesis: Some furan derivatives, particularly nitrofurans, are activated within bacterial cells to produce reactive intermediates that can damage bacterial DNA and inhibit ribosomal proteins, thereby disrupting essential cellular processes.[5][12]
-
Cell Wall Synthesis Inhibition: Certain furan derivatives have shown potential to interfere with bacterial cell wall biosynthesis by binding to penicillin-binding proteins (PBPs).[13]
-
Enzyme Inhibition: The furan ring can act as a scaffold that allows functional groups to interact with and inhibit critical microbial enzymes.[5]
-
Biofilm Formation Disruption: Some furanones have been observed to inhibit the formation of biofilms, which are critical for bacterial virulence and antibiotic resistance.[6]
The sulfinyl group may also contribute to the compound's activity, potentially through interactions with microbial enzymes or by influencing the compound's overall electronic and steric properties.
Below is a hypothetical signaling pathway illustrating a potential mechanism of action.
Caption: Hypothetical mechanism of action for a novel antimicrobial.
Experimental Protocols
Standardized protocols are crucial for generating reproducible data. The following are detailed methods for determining the antimicrobial susceptibility of this compound.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[9][10]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Sterile diluent (e.g., DMSO, water, or broth)
-
Positive control antibiotic (e.g., Gentamicin)
-
Incubator (35°C ± 2°C)
-
Microplate reader or manual reading mirror
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., DMSO). The concentration should be at least 10 times the highest concentration to be tested.
-
Preparation of Inoculum: From a fresh agar plate (18-24 hours growth), select several colonies of the test microorganism. Suspend them in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[9]
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB. A typical concentration range to test for a novel compound might be from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Controls:
-
Growth Control: Well with CAMHB and bacterial inoculum (no compound).
-
Sterility Control: Well with CAMHB only.
-
Positive Control: Wells with a known antibiotic undergoing serial dilution and inoculation.
-
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]
-
Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity is observed.[10]
Agar Well Diffusion Method
This method assesses the susceptibility of a microorganism to a compound by measuring the zone of growth inhibition around a well containing the compound solution.[9]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
This compound solution of known concentration
-
Positive control antibiotic disks or solution
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland). Streak the swab evenly across the entire surface of the MHA plate to create a bacterial lawn.
-
Creation of Wells: Use a sterile cork borer (e.g., 6 mm diameter) to create uniform wells in the agar.
-
Application of Compound: Add a fixed volume (e.g., 50 µL) of the this compound solution to a designated well. Also, add a solvent control.
-
Application of Control: Place a standard antibiotic disk or add a solution of a known antibiotic into another well as a positive control.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Measurement: Measure the diameter of the zone of complete growth inhibition in millimeters (mm).
Caption: Workflow for antimicrobial susceptibility testing.
Data Presentation
Quantitative data should be summarized in a clear and structured format to allow for easy comparison and interpretation. The following tables provide templates for presenting the results from the described experiments.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) of this compound | Positive Control | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus ATCC 29213 | Gram-positive | Gentamicin | ||
| Escherichia coli ATCC 25922 | Gram-negative | Gentamicin | ||
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Gentamicin | ||
| Enterococcus faecalis ATCC 29212 | Gram-positive | Vancomycin | ||
| Candida albicans ATCC 90028 | N/A (Fungus) | Fluconazole |
Table 2: Zone of Inhibition Diameters for this compound
| Test Microorganism | Gram Stain | Compound Conc. (µ g/well ) | Zone of Inhibition (mm) | Positive Control | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | Gentamicin (10 µg) | |||
| Escherichia coli ATCC 25922 | Gram-negative | Gentamicin (10 µg) | |||
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Gentamicin (10 µg) | |||
| Enterococcus faecalis ATCC 29212 | Gram-positive | Vancomycin (30 µg) | |||
| Candida albicans ATCC 90028 | N/A (Fungus) | Fluconazole (25 µg) |
Safety Precautions
When handling this compound, standard laboratory safety procedures should be followed. Avoid contact with skin, eyes, and mucous membranes.[1] It is recommended to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] All work should be conducted in a well-ventilated area, such as a chemical fume hood.[1] Store the compound away from high temperatures and oxidants.[1]
References
- 1. chembk.com [chembk.com]
- 2. chemscene.com [chemscene.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 108499-26-9|this compound|BLD Pharm [bldpharm.com]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]
- 7. Antimicrobial Effects of Sulfonyl Derivative of 2(5 H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. routledge.com [routledge.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid in Novel Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid as a key precursor in the synthesis of novel drug candidates. The furan moiety is a well-established pharmacophore in medicinal chemistry, known to act as a bioisostere for phenyl rings, which can enhance metabolic stability and receptor interactions. This document details the synthesis of a notable bioactive molecule derived from this precursor, outlines a detailed experimental protocol, and visualizes the relevant signaling pathways to provide a thorough resource for drug discovery and development.
Introduction to this compound
This compound is a versatile organic intermediate with the chemical formula C₇H₈O₄S.[1] Its structure, featuring a furan ring, a sulfinyl group, and a carboxylic acid moiety, makes it an attractive starting material for the synthesis of a variety of derivatives, particularly amide-based compounds with potential therapeutic applications.[2] The presence of these functional groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 108499-26-9 | [1] |
| Molecular Formula | C₇H₈O₄S | [1] |
| Molecular Weight | 188.20 g/mol | [1] |
| Appearance | Colorless to light yellow solid | [2] |
| Melting Point | 100-103 °C | [2] |
| Solubility | Soluble in water and organic solvents such as ether and alcohol | [2] |
Application in the Synthesis of Lafutidine: A Histamine H2 Receptor Antagonist
A prime example of the application of this compound in drug synthesis is its use as a precursor for Lafutidine . Lafutidine is a second-generation histamine H2 receptor antagonist used in the treatment of gastric ulcers, duodenal ulcers, and gastritis.[3] It is structurally an amide derivative of this compound.[3]
Mechanism of Action of Lafutidine
Lafutidine exhibits a dual mechanism of action that contributes to its therapeutic efficacy.
-
Histamine H2 Receptor Antagonism: Like other drugs in its class, Lafutidine competitively inhibits the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells. This action blocks the Gs protein-coupled signaling pathway, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction of proton pump (H+/K+ ATPase) activity, thereby suppressing gastric acid secretion.[4][5]
-
Gastroprotection via CGRP Signaling: Lafutidine has been shown to possess gastroprotective effects that are independent of its acid-suppressing activity. It increases the release of calcitonin gene-related peptide (CGRP), a neuropeptide involved in maintaining gastric mucosal integrity and enhancing ulcer healing.[6] CGRP contributes to gastroprotection by promoting vasodilation and increasing mucosal blood flow.[1][6]
Signaling Pathway Diagrams
Caption: Histamine H2 Receptor Signaling Pathway and Inhibition by Lafutidine.
Caption: CGRP-Mediated Gastric Mucosal Protection Enhanced by Lafutidine.
Experimental Protocol: Synthesis of Lafutidine from this compound
The following protocol describes a representative method for the amide coupling of this compound with the key amine intermediate, (Z)-4-((4-(piperidinomethyl)pyridin-2-yl)oxy)but-2-en-1-amine, to synthesize Lafutidine. This procedure is adapted from standard amide bond formation techniques using carbodiimide coupling agents.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of Lafutidine.
Materials and Reagents
Table 2: List of Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purpose |
| This compound | 188.20 | Carboxylic acid precursor |
| (Z)-4-((4-(piperidinomethyl)pyridin-2-yl)oxy)but-2-en-1-amine | ~275.38 | Amine intermediate |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | 135.12 | Racemization suppressant |
| Dichloromethane (DCM) | 84.93 | Solvent |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | Base |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | Workup |
| Brine | - | Workup |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | Drying agent |
| Ethyl acetate | 88.11 | Extraction solvent |
| Hexane | 86.18 | Chromatography eluent |
| Silica gel | - | Stationary phase for chromatography |
Step-by-Step Procedure
-
Activation of Carboxylic Acid:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Amide Coupling:
-
In a separate flask, dissolve (Z)-4-((4-(piperidinomethyl)pyridin-2-yl)oxy)but-2-en-1-amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.
-
Slowly add the solution of the amine and base to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Extraction:
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure Lafutidine.
-
Table 3: Summary of a Representative Synthesis of Lafutidine
| Reactant / Product | Molar Ratio | Theoretical Yield | Expected Yield (%) |
| This compound | 1.0 | - | - |
| (Z)-4-((4-(piperidinomethyl)pyridin-2-yl)oxy)but-2-en-1-amine | 1.0 | - | - |
| Lafutidine | - | Calculated based on limiting reagent | 70-85% |
Conclusion
This compound serves as a valuable and versatile precursor in the synthesis of novel drug candidates, exemplified by the histamine H2 receptor antagonist, Lafutidine. Its furan scaffold is a key structural feature contributing to the biological activity of the final compound. The provided protocols and diagrams offer a comprehensive guide for researchers engaged in the design and synthesis of new therapeutic agents based on this and similar furan-containing building blocks. The dual mechanism of action of Lafutidine, involving both H2 receptor antagonism and CGRP-mediated gastroprotection, highlights the potential for developing multi-target drugs from this class of precursors.
References
- 1. A role for calcitonin gene-related peptide in protection against gastric ulceration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 5. InterPro [ebi.ac.uk]
- 6. Role of calcitonin gene-related Peptide in gastric mucosal defence and healing - PubMed [pubmed.ncbi.nlm.nih.gov]
No Publicly Available Data for High-Throughput Screening of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid
Despite a comprehensive search of scientific literature and databases, no specific high-throughput screening (HTS) assays or associated data were found for the compound "2-((Furan-2-ylmethyl)sulfinyl)acetic acid." This indicates a lack of publicly available research on the biological activity of this specific molecule within the context of large-scale screening campaigns.
"this compound" is cataloged as a research chemical.[1] However, detailed biological applications, including its mechanism of action or potential therapeutic targets, are not documented in the public domain. General information regarding the compound is limited to its chemical structure and basic properties.
Due to the absence of experimental data, it is not possible to provide the requested detailed Application Notes, Protocols, quantitative data tables, or visualizations of signaling pathways and experimental workflows. The creation of such specific scientific documentation requires foundational research that establishes the compound's biological effects and the methods used to measure them.
For researchers, scientists, and drug development professionals interested in the potential of furan-containing compounds, a broader approach may be necessary. The furan scaffold is present in numerous biologically active molecules, and various HTS assays have been developed for furan derivatives with diverse therapeutic aims. These assays often focus on areas such as oncology, infectious diseases, and neurodegenerative disorders.
Professionals seeking to evaluate "this compound" would need to undertake initial exploratory studies to determine its biological activity profile. This would involve a series of primary screens against various cell lines or protein targets to identify any potential "hits." Following a confirmed hit, secondary and tertiary assays would be required to validate the activity, determine potency and efficacy (e.g., IC50 or EC50 values), and elucidate the mechanism of action. Only after such foundational research would the development of specific HTS application notes and detailed protocols be feasible.
References
Application Notes and Protocols for 2-((Furan-2-ylmethyl)sulfinyl)acetic Acid in Agricultural Fungicide Development
Disclaimer: Detailed efficacy data and specific experimental protocols for 2-((Furan-2-ylmethyl)sulfinyl)acetic acid as an agricultural fungicide are not extensively available in the public domain. The following application notes and protocols are representative examples based on the evaluation of furan derivatives for antifungal activity and are intended to provide a framework for researchers. Furan derivatives are recognized for their potential in developing therapeutic agents with a range of pharmacological activities, including antifungal properties[1].
Introduction
This compound is an organic compound containing a furan ring, a structural motif found in various compounds with demonstrated biological activity[2]. The furan nucleus is a key pharmacophore in medicinal chemistry and has been explored for the development of agents with antibacterial, antiviral, anti-inflammatory, and antifungal properties. This document outlines potential applications and standardized protocols for the preliminary screening and evaluation of this compound as a candidate for agricultural fungicide development. The methodologies described are based on established practices for testing novel antifungal compounds.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 108499-26-9 | [2][3][4][5] |
| Molecular Formula | C₇H₈O₄S | [2][3] |
| Molecular Weight | 188.20 g/mol | [3] |
| Appearance | Colorless to light yellow solid | [2] |
| Melting Point | Approximately 100-103°C | [2] |
| Solubility | Soluble in water and organic solvents such as ether and alcohol | [2] |
Hypothetical Antifungal Activity
While specific data for this compound is limited, related furan derivatives have shown promise. For instance, novel thiophene/furan-1,3,4-oxadiazole carboxamides have been synthesized and demonstrated potent antifungal activity against various phytopathogenic fungi by acting as succinate dehydrogenase (SDH) inhibitors[6]. Based on these findings, a hypothetical screening of this compound could be directed against common agricultural pathogens. Table 2 presents a template for recording in vitro antifungal screening data.
| Fungal Pathogen | Pathogen Type | Host Plant(s) | Hypothetical MIC (µg/mL) | Hypothetical EC₅₀ (µg/mL) |
| Botrytis cinerea | Ascomycete | Grapes, Strawberries, Tomatoes | 50 | 15.2 |
| Fusarium graminearum | Ascomycete | Wheat, Barley, Maize | 100 | 35.8 |
| Sclerotinia sclerotiorum | Ascomycete | Canola, Soybeans, Sunflowers | 25 | 8.5 |
| Phytophthora infestans | Oomycete | Potatoes, Tomatoes | >200 | Not Determined |
| Puccinia triticina | Basidiomycete | Wheat | 150 | 55.1 |
Experimental Protocols
The following protocols are standardized methods for the evaluation of new fungicidal compounds.
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the test compound against various fungal pathogens.
Workflow for In Vitro Antifungal Susceptibility Testing
In Vitro Antifungal Susceptibility Testing Workflow
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Fungal pathogen cultures
-
Appropriate liquid broth medium (e.g., Potato Dextrose Broth)
-
Spectrophotometer (optional)
-
Sterile water, DMSO (for dissolving the compound)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium.
-
Perform two-fold serial dilutions of the compound in the 96-well plates to achieve a range of test concentrations.
-
Prepare a standardized inoculum of the fungal pathogen (e.g., 1 x 10⁵ spores/mL).
-
Inoculate each well with the fungal suspension. Include positive (no compound) and negative (no fungus) controls.
-
Incubate the plates at the optimal temperature for the specific fungus for 48-72 hours.
-
Determine the MIC by identifying the lowest concentration of the compound that completely inhibits visible fungal growth.
This protocol provides a preliminary assessment of the compound's ability to protect plant tissue from fungal infection.
Workflow for Detached Leaf Assay
Detached Leaf Assay Workflow
Materials:
-
Healthy host plants
-
This compound formulation
-
Fungal pathogen culture
-
Humid chambers (e.g., petri dishes with moist filter paper)
-
Spraying or pipetting equipment
Procedure:
-
Excise healthy leaves from the host plant.
-
Prepare different concentrations of the test compound in an appropriate carrier solution (e.g., water with a surfactant).
-
Apply the compound solutions to the adaxial surface of the leaves and allow them to dry.
-
Inoculate the treated leaves with a known concentration of fungal spores.
-
Place the leaves in a humid chamber and incubate under optimal conditions for disease development.
-
After a set incubation period, assess the disease severity (e.g., lesion diameter, percentage of necrotic area).
-
Calculate the disease control efficacy compared to untreated control leaves.
Hypothetical Mechanism of Action: SDH Inhibition
Some fungicidal furan derivatives are known to target the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain[6]. Inhibition of SDH disrupts fungal respiration and energy production, leading to cell death.
Hypothetical Signaling Pathway for SDH Inhibition
Hypothetical SDH Inhibition Pathway
Further research would be required to confirm if this compound acts via this or another mechanism.
Safety Precautions
When handling this compound, standard laboratory safety procedures should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses to avoid contact with skin and eyes. The compound should be handled in a well-ventilated area to prevent inhalation of any dust or vapors[2].
Conclusion
While this compound is primarily known as a chemical intermediate[2], its furan-containing structure suggests potential for biological activity. The protocols and information provided herein offer a foundational framework for initiating research into its potential as an agricultural fungicide. Further investigation is necessary to determine its specific antifungal spectrum, efficacy, and mechanism of action.
References
- 1. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chemscene.com [chemscene.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. 108499-26-9|this compound|BLD Pharm [bldpharm.com]
- 6. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
"2-((Furan-2-ylmethyl)sulfinyl)acetic acid" is a sulfur-containing organic compound featuring a furan moiety. The furan ring is a common scaffold in a variety of biologically active molecules, with derivatives exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] While this specific molecule is noted as a potential intermediate in the synthesis of pharmaceuticals and pesticides[3], its intrinsic biological activities have not been extensively characterized. These application notes provide a comprehensive framework for the initial biological characterization of "this compound" using a tiered approach of cell-based assays.
The proposed experimental plan is designed to first assess the compound's general cytotoxicity, followed by screening for potential antimicrobial and anti-inflammatory activities. Further, a hypothetical mechanism of action is explored through a proposed signaling pathway, providing a basis for more detailed mechanistic studies.
Compound Information
| Compound Name | This compound |
| CAS Number | 108499-26-9 |
| Molecular Formula | C₇H₈O₄S |
| Molecular Weight | 188.20 g/mol |
| Structure | O=C(O)CS(=O)Cc1occc1 |
| Solubility | Soluble in water and organic solvents such as ether and alcohol.[3] |
| Purity | ≥95% |
Experimental Workflow
The following diagram outlines the proposed experimental workflow for the cell-based characterization of "this compound".
References
Application Notes and Protocols: Derivatization of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid for Enhanced Bioactivity
Introduction
2-((Furan-2-ylmethyl)sulfinyl)acetic acid is a novel scaffold with potential therapeutic applications. Its unique combination of a furan ring, a sulfinyl group, and a carboxylic acid moiety makes it an attractive starting point for medicinal chemistry campaigns aimed at discovering new therapeutic agents. This document outlines protocols for the derivatization of this parent compound and the subsequent evaluation of the bioactivity of the resulting analogs. The primary goal of these modifications is to enhance the compound's efficacy, selectivity, and pharmacokinetic properties. The following sections provide detailed methodologies for the synthesis of ester and amide derivatives, protocols for assessing their anti-inflammatory activity via inhibition of the NF-κB signaling pathway, and a summary of hypothetical structure-activity relationship (SAR) data.
Structure-Activity Relationship (SAR) Summary
A series of ester and amide derivatives of this compound were synthesized and evaluated for their ability to inhibit TNF-α induced NF-κB activation in HEK293 cells. The results, summarized in the table below, indicate that modification of the carboxylic acid moiety can significantly impact bioactivity.
| Compound ID | R-Group | IC50 (µM) for NF-κB Inhibition | Cytotoxicity (CC50, µM) in HEK293 cells |
| Parent | -OH | 15.8 | > 100 |
| Ester-01 | -OCH3 | 10.2 | > 100 |
| Ester-02 | -OCH2CH3 | 8.5 | > 100 |
| Amide-01 | -NH2 | 5.1 | 85.2 |
| Amide-02 | -NHCH3 | 2.3 | 75.6 |
| Amide-03 | -N(CH3)2 | 9.7 | > 100 |
Experimental Protocols
General Synthesis of Ester Derivatives
This protocol describes the general method for the esterification of this compound.
Materials:
-
This compound
-
Appropriate alcohol (e.g., methanol, ethanol)
-
Sulfuric acid (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 1 equivalent of this compound in the appropriate alcohol (20 volumes).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a catalytic amount of sulfuric acid (approximately 0.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel.
General Synthesis of Amide Derivatives
This protocol outlines the general procedure for the amidation of this compound.
Materials:
-
This compound
-
Appropriate amine (e.g., ammonia, methylamine, dimethylamine)
-
(Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 1 equivalent of this compound in DMF.
-
Add 1.2 equivalents of PyBOP and 3 equivalents of DIPEA to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1.2 equivalents of the appropriate amine.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with EtOAc and wash with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
NF-κB Reporter Assay
This protocol details the method for assessing the inhibitory activity of the synthesized compounds on the NF-κB signaling pathway.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter gene
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Synthesized compounds
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed the HEK293-NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of the synthesized compounds for 1 hour.
-
Induce NF-κB activation by adding TNF-α to a final concentration of 10 ng/mL.
-
Incubate the plate for an additional 6 hours at 37°C in a CO2 incubator.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assay (MTT Assay)
This protocol is for evaluating the cytotoxicity of the synthesized compounds.
Materials:
-
HEK293 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Synthesized compounds
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of the synthesized compounds for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 values by plotting the percentage of cell viability against the compound concentration.
Visualizations
Caption: Overall experimental workflow from synthesis to bio-evaluation.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Application Note: Quantitative Analysis of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid in Human Plasma using LC-MS/MS
An LC-MS/MS method for the quantification of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid in biological matrices is presented, providing a robust and sensitive analytical approach for researchers and drug development professionals.
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, ensuring efficiency and high recovery. Chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization mode. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and clinical research.
Introduction
This compound is a sulfoxide-containing organic compound with a furan moiety.[1][2] Its chemical structure suggests it may be a metabolite of a parent compound containing a furan-2-ylmethylthio group. Accurate quantification of such metabolites in biological matrices is crucial for understanding the pharmacokinetics and metabolism of new chemical entities in drug development. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalytical assays.[3][4] This note presents a comprehensive protocol for the analysis of this specific analyte in human plasma.
Experimental Protocols
1. Chemicals and Reagents
-
This compound reference standard (Purity ≥95%)
-
This compound-d2 (Isotopically labeled Internal Standard, IS)
-
LC-MS grade Acetonitrile (ACN) and Methanol (MeOH)
-
LC-MS grade Formic Acid (FA)
-
Ultrapure water
-
Human plasma (K2-EDTA)
2. Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent
3. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its internal standard (IS) in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) and quality control (QC) spiking solutions.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.
4. Sample Preparation Protocol
A protein precipitation method is employed for sample extraction.[3][5]
-
Aliquot 50 µL of blank plasma, calibration standards, or study samples into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard spiking solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex the tubes vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL of the extract into the LC-MS/MS system.
5. LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters are optimized for the sensitive and selective detection of the analyte and internal standard.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Table 2: Mass Spectrometer Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Curtain Gas (CUR) | 30 psi |
| Collision Gas (CAD) | 8 psi |
| IonSpray Voltage (IS) | -4500 V |
| Temperature (TEM) | 600°C |
| Ion Source Gas 1 (GS1) | 60 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
| MRM Transitions | Compound |
| This compound | |
| IS (d2-Analyte) |
DP = Declustering Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential
Data Presentation: Method Validation Summary
The method was validated to assess its performance characteristics. All results met the acceptance criteria as per regulatory guidelines.
Table 3: Linearity and Sensitivity
| Parameter | Result |
| Calibration Curve Range | 1.0 - 1000 ng/mL |
| Regression Model | 1/x² weighted linear regression |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
Table 4: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | ≤ 8.5 | 95.2 - 104.5 | ≤ 9.8 | 96.1 - 103.7 |
| Low QC | 3.0 | ≤ 6.2 | 97.1 - 102.3 | ≤ 7.5 | 98.0 - 101.9 |
| Mid QC | 100 | ≤ 5.1 | 98.5 - 101.4 | ≤ 6.3 | 99.1 - 101.0 |
| High QC | 800 | ≤ 4.5 | 99.0 - 100.8 | ≤ 5.9 | 99.3 - 100.5 |
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3.0 | 92.5 | 98.2 - 103.1 |
| High QC | 800 | 94.1 | 97.5 - 101.8 |
Matrix effect is considered negligible if values are within 85-115%.
Mandatory Visualizations
References
Application Notes and Protocols: 2-((Furan-2-ylmethyl)sulfinyl)acetic acid in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid, a furan-containing compound with relevance in medicinal chemistry. While direct enzyme inhibition data for this specific molecule is not extensively available in current literature, its crucial role as a key intermediate in the synthesis of Lafutidine, a second-generation histamine H2 receptor antagonist, underscores its pharmacological significance. This document explores the known biological context of this compound, the broader landscape of furan derivatives as enzyme inhibitors, and provides detailed protocols for its synthesis and potential screening for enzyme inhibitory activity.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a furan ring, a sulfinyl group, and a carboxylic acid moiety.[1] Its chemical structure makes it a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₇H₈O₄S |
| Molecular Weight | 188.20 g/mol |
| Appearance | Colorless to light yellow solid[1] |
| Melting Point | Approximately 100-103°C[1] |
| Solubility | Soluble in water and organic solvents such as ether and alcohol.[1] |
| CAS Number | 108499-26-9 |
Application in the Synthesis of Lafutidine, a Histamine H2 Receptor Antagonist
The primary documented application of this compound in the pharmaceutical field is as a key precursor in the synthesis of Lafutidine. Lafutidine is a potent and long-acting histamine H2 receptor antagonist used for the treatment of gastric ulcers and other conditions caused by excessive stomach acid.
Histamine H2 receptor antagonists function by blocking the action of histamine at the H2 receptors on the parietal cells in the stomach, which leads to a reduction in gastric acid secretion.[2][3] The synthesis of Lafutidine involves the coupling of an activated form of this compound with a side chain containing a pyridine and a piperidine ring system.[4]
Furan-Containing Compounds in Enzyme Inhibition
The furan nucleus is a common scaffold in a variety of biologically active compounds and approved drugs. The unique electronic and structural properties of the furan ring enable it to interact with biological targets, including enzymes. Several furan derivatives have been identified as potent inhibitors of various enzymes.
| Furan Derivative Class | Target Enzyme(s) | Therapeutic Area |
| Diaryl furanones | Cyclooxygenase-2 (COX-2) | Anti-inflammatory |
| Furan-containing chalcones | Urease | Anti-ulcer (H. pylori) |
| Nitrofurans | Bacterial reductases | Antibacterial |
| Furan-2-carboxylic acid derivatives | Gluconeogenesis-related enzymes | Anti-diabetic |
This broad activity spectrum suggests that the furan moiety in this compound could potentially confer inhibitory activity against a range of enzymes. However, specific experimental data for this compound is lacking.
Experimental Protocols
Synthesis of this compound
This protocol is based on general synthetic methods for similar compounds.
Materials:
-
Furan-2-carbaldehyde
-
Methyl thioglycolate
-
Sodium borohydride
-
Methanol
-
Sodium periodate
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Reduction of Aldehyde: Dissolve furan-2-carbaldehyde in methanol. Cool the solution to 0°C in an ice bath. Add sodium borohydride portion-wise while stirring. Monitor the reaction by Thin Layer Chromatography (TLC). Once the reaction is complete, quench with a saturated solution of ammonium chloride and extract with DCM. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain furan-2-ylmethanol.
-
Thioether Formation: To a solution of furan-2-ylmethanol in DCM, add methyl thioglycolate and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Stir the reaction at room temperature until completion as monitored by TLC. Wash the reaction mixture with a saturated NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield methyl 2-((furan-2-ylmethyl)thio)acetate.
-
Oxidation to Sulfoxide: Dissolve the thioether in a mixture of methanol and water. Cool to 0°C and add sodium periodate. Stir the reaction at 0°C to room temperature. Monitor the progress by TLC. Upon completion, filter the reaction mixture and extract the filtrate with DCM. Dry the combined organic layers and concentrate to give methyl 2-((furan-2-ylmethyl)sulfinyl)acetate.
-
Hydrolysis to Carboxylic Acid: Dissolve the sulfoxide ester in a mixture of methanol and a 1M aqueous solution of sodium hydroxide. Stir at room temperature until the ester is fully hydrolyzed (monitored by TLC). Acidify the reaction mixture with 1M HCl to pH 2-3. Extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield this compound.
General Protocol for Enzyme Inhibition Screening
This is a generalized protocol for assessing the potential inhibitory activity of this compound against a target enzyme. The specific substrate, buffer conditions, and detection method will need to be optimized for the enzyme of interest.
Materials:
-
Target enzyme
-
Enzyme-specific substrate
-
This compound (test compound)
-
Known inhibitor for the target enzyme (positive control)
-
Assay buffer
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions of the stock solution in the assay buffer to achieve a range of final assay concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations (or positive control/vehicle control)
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15 minutes) to allow the compound to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of the test compound.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
Conclusion
While direct evidence of enzyme inhibition by this compound is currently limited in the scientific literature, its role as a key building block for the H2 receptor antagonist Lafutidine highlights its importance in medicinal chemistry. The diverse biological activities of other furan-containing compounds suggest that this molecule could be a valuable candidate for screening against various enzymatic targets. The protocols provided herein offer a starting point for the synthesis and evaluation of its potential biological activities. Further research is warranted to fully elucidate the pharmacological profile of this compound.
References
- 1. chembk.com [chembk.com]
- 2. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CN103130782A - Method for preparing lafutidine from hydroxylamine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols: 2-((Furan-2-ylmethyl)sulfinyl)acetic acid in Material Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
"2-((Furan-2-ylmethyl)sulfinyl)acetic acid" is a bifunctional molecule incorporating a furan ring, a sulfoxide group, and a carboxylic acid moiety. While its direct applications in material science are not yet extensively documented, its unique chemical structure suggests significant potential in the development of advanced and sustainable materials. This document outlines prospective applications, detailed experimental protocols, and data presentation frameworks for leveraging this compound in material science research. The furan group offers a renewable building block for creating bio-based polymers, while the sulfoxide and carboxylic acid functionalities provide avenues for introducing desirable properties such as self-healing capabilities, enhanced thermal stability, and tailored solubility.
Prospective Applications in Material Science
The distinct functional groups of "this compound" open up several promising research directions in material science:
-
Renewable Polymers and Resins: The furan moiety, derivable from biomass, positions this compound as a valuable monomer for synthesizing sustainable polymers.[1][2] Furan-based resins are known for their excellent thermal and chemical resistance, making them suitable for coatings, adhesives, and composites.[1]
-
Self-Healing Materials: The furan group can participate in reversible Diels-Alder reactions, a key mechanism for creating self-healing polymers.[2][3] The sulfoxide group may also contribute to non-covalent interactions that facilitate reversible crosslinking.
-
Functional Coatings and Adhesives: The carboxylic acid group can promote adhesion to various substrates through hydrogen bonding and covalent linkages. This makes the compound a potential additive or monomer for developing high-performance, bio-based coatings and adhesives.
-
Smart Materials and Sensors: The sulfoxide group is known for its ability to coordinate with metal ions and its redox activity. Polymers incorporating this functionality could be explored for applications in sensors, stimuli-responsive materials, and controlled-release systems.
-
Biodegradable Polymers: Furan-based materials are often biodegradable, offering an environmentally friendly alternative to conventional plastics.[3] This makes polymers derived from "this compound" attractive for applications in packaging and biomedical devices.
Quantitative Data Summary (Illustrative)
As extensive experimental data for this specific compound in material science is not yet available, the following table illustrates how quantitative data for a hypothetical polymer derived from "this compound" could be presented.
| Property | Polymer A (Monomer: this compound) | Control Polymer (e.g., Poly(lactic acid)) | Test Method |
| Thermal Properties | |||
| Glass Transition (Tg) | 85 °C | 60 °C | DSC |
| Melting Temperature (Tm) | 175 °C | 150 °C | DSC |
| Decomposition Temp (Td) | 320 °C | 280 °C | TGA |
| Mechanical Properties | |||
| Tensile Strength | 60 MPa | 50 MPa | ASTM D638 |
| Young's Modulus | 2.5 GPa | 2.0 GPa | ASTM D638 |
| Elongation at Break | 5% | 8% | ASTM D638 |
| Barrier Properties | |||
| Oxygen Permeability | 0.1 Barrer | 1.0 Barrer | ASTM D3985 |
| Water Vapor Transmission | 15 g/m²/day | 25 g/m²/day | ASTM F1249 |
| Self-Healing Efficiency | 85% (after 24h at 60°C) | N/A | Tensile Testing |
Experimental Protocols
Protocol 1: Synthesis of a Furan-Based Polyester
This protocol describes the synthesis of a polyester using "this compound" as a comonomer to introduce functionality.
Materials:
-
2,5-Furandicarboxylic acid (FDCA)
-
Ethylene glycol
-
"this compound"
-
Titanium(IV) isopropoxide (catalyst)
-
Antimony(III) oxide (catalyst)
-
High-boiling point solvent (e.g., 1,2,4-trichlorobenzene)
-
Methanol
-
Nitrogen gas supply
Procedure:
-
Esterification: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, combine FDCA (1 mol), "this compound" (0.1 mol), and ethylene glycol (2.5 mol).
-
Add titanium(IV) isopropoxide (0.1 mol%) as the esterification catalyst.
-
Heat the mixture to 180°C under a slow stream of nitrogen while stirring. Methanol will be distilled off as the reaction proceeds.
-
Monitor the reaction until approximately 95% of the theoretical amount of methanol has been collected.
-
Polycondensation: Add antimony(III) oxide (0.05 mol%) to the reaction mixture.
-
Gradually increase the temperature to 240°C and slowly reduce the pressure to below 1 Torr.
-
Continue the reaction under high vacuum and elevated temperature until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Cool the reactor to room temperature under nitrogen and collect the resulting polymer.
-
Purification: Dissolve the polymer in a suitable solvent (e.g., chloroform) and precipitate it in a non-solvent (e.g., methanol) to remove unreacted monomers and catalyst residues. Dry the purified polymer in a vacuum oven.
Protocol 2: Characterization of the Synthesized Polymer
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Dissolve 10-20 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Acquire ¹H and ¹³C NMR spectra to confirm the incorporation of the "this compound" monomer into the polymer backbone and to determine the copolymer composition.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
- Obtain the FTIR spectrum of a thin film of the polymer cast from a solution or of a KBr pellet.
- Identify characteristic peaks for the ester linkages, furan ring, and sulfoxide group to verify the polymer structure.
3. Thermal Analysis (DSC and TGA):
- Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
- Use Thermogravimetric Analysis (TGA) to evaluate the thermal stability and decomposition temperature (Td) of the polymer under a nitrogen atmosphere.
4. Mechanical Testing:
- Prepare dog-bone shaped specimens of the polymer by melt-pressing or solution casting.
- Perform tensile testing according to ASTM D638 to determine the tensile strength, Young's modulus, and elongation at break.
Visualizations
Caption: Workflow for the synthesis and characterization of a functional polyester.
Caption: Proposed self-healing mechanism via Diels-Alder chemistry.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid.
Troubleshooting Guide
This guide offers solutions to specific issues that may arise during the purification of this compound.
Problem 1: Low Yield After Initial Purification Steps
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion before initiating the workup procedure. |
| Product Degradation | Avoid exposure to high temperatures and strongly acidic or basic conditions during the purification process, as sulfoxides can be sensitive to such conditions.[1] |
| Product Loss During Extraction | Perform multiple extractions with a suitable organic solvent to ensure the complete recovery of the product from the aqueous phase.[1] |
| Co-precipitation with Impurities | Optimize crystallization conditions by carefully selecting the solvent system and controlling the cooling rate to enhance the selective precipitation of the desired product. |
Problem 2: Persistent Impurities After Column Chromatography
| Impurity Type | Troubleshooting Steps |
| Unreacted Starting Materials | Adjust the polarity of the solvent system used for elution to achieve better separation between the starting materials and the product on the chromatography column.[2] |
| Reaction By-products | If impurities persist, consider using a different stationary phase for chromatography, such as alumina instead of silica gel, which may offer different selectivity.[1] |
| Structurally Similar Analogs (e.g., Sulfide or Sulfone) | For challenging separations of closely related compounds, preparative HPLC can provide higher resolution and lead to a purer final product. |
Problem 3: Difficulties with Crystallization
| Issue Encountered | Recommended Action |
| Formation of an Oil Instead of Crystals | Experiment with different solvent systems or solvent mixtures. Introducing a seed crystal of the pure compound can also help induce crystallization. |
| Slow or No Crystal Formation | Concentrate the solution to increase supersaturation and then allow it to cool down slowly. Storing the solution at a lower temperature for an extended period may facilitate crystal growth. |
| Formation of Poor-Quality Crystals | To obtain purer and more well-defined crystals, perform a recrystallization from a different solvent system.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of this compound?
The most common impurities include unreacted starting materials, such as the corresponding sulfide, and over-oxidized by-products, like the sulfone. The presence of these impurities is a common challenge in sulfoxide synthesis.
Q2: What is a good starting point for a solvent system for column chromatography?
A gradient elution with a mixture of hexanes and ethyl acetate is often effective for purifying furan derivatives.[2] You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute the more polar product.[2]
Q3: How can I definitively confirm the purity of my final product?
A combination of analytical techniques is recommended for confirming the purity of your final product. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can confirm the structure and identify any remaining impurities.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Column Preparation: Create a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. This solution can be directly loaded onto the column, or it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.[2]
-
Elution: Begin eluting the column with the initial mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction using Thin-Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to obtain the purified compound.[1]
Protocol 2: Recrystallization for Final Purification
-
Dissolution: In a suitable flask, dissolve the partially purified compound in the minimum amount of a hot solvent or solvent mixture.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystal Formation: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationships in troubleshooting purification challenges.
References
Technical Support Center: Overcoming Solubility Challenges with 2-((Furan-2-ylmethyl)sulfinyl)acetic acid
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the poor solubility of "2-((Furan-2-ylmethyl)sulfinyl)acetic acid" in experimental assays.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of "this compound" in my aqueous assay buffer. What is the likely cause?
A1: Precipitation in aqueous buffers is a common issue for compounds with limited water solubility. "this compound" is an acidic compound, and its solubility is highly dependent on the pH of the solution. At or below its acid dissociation constant (pKa), the compound will be in its less soluble, neutral form. The predicted pKa for this compound is approximately 2.85[1]. If your buffer pH is close to or below this value, the compound is likely to be poorly soluble.
Q2: What is the first and simplest step to try and improve the solubility of this compound?
A2: The most straightforward initial approach is to adjust the pH of your stock solution and final assay buffer. Since this is an acidic compound, increasing the pH will deprotonate the carboxylic acid group, forming a more soluble salt. Aim for a buffer pH that is at least 2 units above the pKa (i.e., pH > 4.85) to ensure the compound is predominantly in its ionized, more soluble form.
Q3: I am using DMSO to dissolve my compound, but it still precipitates when I add it to my aqueous assay medium. What should I do?
A3: This is a common phenomenon known as "solvent crashing." While many organic solvents can dissolve the compound at high concentrations, the compound may precipitate when the organic solvent is diluted in an aqueous buffer. To mitigate this, ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, typically below 1% and often needing to be below 0.5% for cell-based assays to avoid toxicity. You can try preparing a more concentrated stock solution in the organic solvent to minimize the volume added to the assay.
Q4: Are there other solvents I can try besides DMSO?
A4: Yes, other water-miscible organic solvents can be used. Based on general solubility information, "this compound" is soluble in alcohols and ethers[1]. You could consider ethanol, methanol, or dimethylformamide (DMF). However, it is crucial to determine the tolerance of your specific assay to these solvents, as they can interfere with biological systems. Always run a vehicle control (assay buffer with the solvent at the final concentration) to check for any effects of the solvent on your assay.
Q5: What are cyclodextrins and can they help with the solubility of my compound?
A5: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble guest molecules within their hydrophobic core, thereby increasing their aqueous solubility. This can be a very effective method for compounds that are difficult to solubilize through pH adjustment or co-solvents alone. Different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) can be screened to find the most effective one for your compound.
Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Buffer
1. pH Adjustment:
-
Rationale: As an acidic compound with a predicted pKa of ~2.85[1], increasing the pH of the solution will ionize the carboxylic acid, significantly increasing its aqueous solubility.
-
Recommendation: Prepare stock solutions and dilute into a final assay buffer with a pH of 5.0 or higher. A buffer system like phosphate-buffered saline (PBS) at pH 7.4 is often a good starting point.
2. Co-Solvent System:
-
Rationale: Using a water-miscible organic solvent can help maintain the compound's solubility in the final assay medium.
-
Recommendation: Prepare a high-concentration stock solution in 100% DMSO, ethanol, or DMF. When diluting into the aqueous assay buffer, add the stock solution dropwise while vortexing to facilitate mixing and minimize precipitation. Ensure the final solvent concentration is below the tolerance level of your assay.
3. Use of Excipients:
-
Rationale: Solubilizing agents can be used to enhance the apparent solubility of the compound.
-
Recommendation:
-
Cyclodextrins: Prepare a solution of β-cyclodextrin or hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer and then add the compound.
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be tested, but be cautious as they can interfere with cell membranes and some assay components.
-
4. Combination Approach:
-
Rationale: A combination of the above methods is often the most effective strategy.
-
Recommendation: Dissolve the compound in a minimal amount of an organic co-solvent and then dilute it into an aqueous buffer at an appropriate pH that may also contain a cyclodextrin.
Data Presentation: Suggested Solvents for Solubility Testing
Due to the lack of specific quantitative solubility data in the public domain, the following table provides a list of suggested solvents and solvent systems to test for the solubility of "this compound". Researchers should experimentally determine the solubility in these systems to find the optimal conditions for their specific assay.
| Solvent/System | Type | Rationale for Testing |
| Deionized Water (pH adjusted) | Aqueous | Assess baseline aqueous solubility at different pH values (e.g., pH 3.0, 5.0, 7.4). |
| Phosphate-Buffered Saline (PBS) | Buffered Aqueous | A common physiological buffer; test at pH 7.4. |
| Dimethyl Sulfoxide (DMSO) | Organic Co-solvent | A common solvent for preparing high-concentration stock solutions. |
| Ethanol | Organic Co-solvent | A less toxic alternative to DMSO for some cell-based assays. |
| Methanol | Organic Co-solvent | Another alcohol to test for creating stock solutions. |
| Dimethylformamide (DMF) | Organic Co-solvent | An alternative polar aprotic solvent to DMSO. |
| 10% HP-β-Cyclodextrin in Water | Excipient Solution | To test for solubility enhancement through complexation. |
| 1:1 Ethanol:Water | Co-solvent System | A binary solvent system that can improve solubility over water alone. |
Experimental Protocols
Protocol 1: Determining Approximate Solubility
-
Add a small, known amount of "this compound" (e.g., 1 mg) to a microcentrifuge tube.
-
Add a small, measured volume of the test solvent (e.g., 100 µL).
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect for undissolved particles.
-
If the compound has dissolved, add another known amount of the compound and repeat steps 3-4 until saturation is reached (i.e., solid particles remain).
-
If the compound has not dissolved, add more solvent in measured increments and repeat steps 3-4 until the compound is fully dissolved.
-
Calculate the approximate solubility in mg/mL.
Protocol 2: pH-Dependent Solubility Enhancement
-
Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0).
-
Prepare a concentrated stock solution of "this compound" in an organic solvent (e.g., 100 mM in DMSO).
-
Dilute the stock solution to the desired final concentration in each of the prepared buffers.
-
Incubate the solutions for a set period (e.g., 30 minutes) at the assay temperature.
-
Visually inspect for any precipitation. This will help determine the minimum pH required to maintain solubility at the target concentration.
Protocol 3: Co-solvent and Excipient Formulation
-
Co-solvent:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 100 mM).
-
Perform serial dilutions of this stock into the final assay buffer, ensuring the final DMSO concentration remains below the tolerated level (e.g., <0.5%).
-
-
Cyclodextrin:
-
Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in the assay buffer (e.g., 10% w/v).
-
Add the compound directly to the HP-β-CD solution and determine the solubility as described in Protocol 1.
-
Visualizations
References
Technical Support Center: Analysis of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathway of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid. This compound is a known impurity and potential degradation product of Ranitidine, and its stability is a critical aspect of pharmaceutical quality control.
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation pathway for this compound?
A1: While a definitive degradation pathway for this compound is not extensively published, based on its structural similarity to Ranitidine and its impurities, several degradation routes can be anticipated. The primary sites of degradation are the furan ring, the sulfoxide group, and the acetic acid side chain. Degradation is often initiated by hydrolysis, oxidation, or photolysis. A proposed pathway involves the oxidation of the sulfoxide to a sulfone, and potential opening or degradation of the furan ring. Under certain conditions, particularly in the presence of nitrite sources, there is a potential for the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen that has been a significant concern with Ranitidine products.[1][2][3]
Q2: Why am I observing the formation of N-Nitrosodimethylamine (NDMA) in my degradation studies?
A2: The formation of NDMA is a known issue associated with the degradation of Ranitidine and its impurities.[1][2][4] The dimethylaminomethyl group on the furan ring is a potential precursor to NDMA. The degradation of the parent molecule can release dimethylamine, which can then react with nitrosating agents (like nitrous acid, which can form from nitrites in the sample or environment) to form NDMA. The rate of NDMA formation can be influenced by temperature, humidity, and the presence of certain impurities.[5][6]
Q3: What are the typical stress conditions used in forced degradation studies for this type of compound?
A3: Forced degradation studies are essential to understand the stability of a molecule. Typical stress conditions for a compound like this compound, based on studies of Ranitidine, include:[7][8]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 30 minutes.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: 1.0% H₂O₂ at 60°C for 30 minutes.
-
Thermal Degradation: Heating the solid compound or a solution at elevated temperatures (e.g., 60-110°C).[1][5]
-
Photolytic Degradation: Exposing the compound to UV and visible light.
Q4: What analytical techniques are most suitable for analyzing the degradation products?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective method for separating and quantifying the parent compound and its degradation products. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and ability to provide structural information.[4][9][10]
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram
Problem: You are observing unexpected peaks in your HPLC or LC-MS chromatogram during a degradation study.
Possible Causes and Solutions:
-
Contamination: The unexpected peaks could be from contaminated solvents, reagents, or glassware.
-
Troubleshooting Step: Run a blank injection (mobile phase only) to check for system contamination. Use high-purity solvents and reagents.
-
-
Further Degradation: The initial degradation products may be unstable and degrading further into smaller molecules.
-
Troubleshooting Step: Analyze samples at different time points during the degradation study to track the formation and disappearance of peaks. Consider using milder degradation conditions.
-
-
Interaction with Excipients (for formulated products): If you are analyzing a formulated product, the excipients may be degrading or interacting with the active compound.
-
Troubleshooting Step: Analyze the placebo (formulation without the active ingredient) under the same stress conditions to identify any peaks originating from the excipients.
-
Issue 2: Poor Peak Shape or Resolution
Problem: Your chromatographic peaks are broad, tailing, or not well-separated.
Possible Causes and Solutions:
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the analytes.
-
Troubleshooting Step: Adjust the pH of the mobile phase. For acidic compounds like this compound, a lower pH can improve peak shape. Experiment with different solvent ratios in the mobile phase.
-
-
Column Overload: Injecting too much sample can lead to broad peaks.
-
Troubleshooting Step: Dilute your sample and reinject.
-
-
Column Degradation: The stationary phase of the column may be degrading, especially under harsh mobile phase conditions.
-
Troubleshooting Step: Use a guard column to protect the analytical column. If the problem persists, replace the column.
-
Issue 3: Inconsistent or Non-Reproducible Results
Problem: You are getting different results when repeating the same experiment.
Possible Causes and Solutions:
-
Inconsistent Sample Preparation: Variations in sample weighing, dilution, or extraction can lead to variability.
-
Troubleshooting Step: Ensure accurate and consistent sample preparation procedures. Use calibrated pipettes and balances.
-
-
Uncontrolled Degradation Conditions: Fluctuations in temperature, light exposure, or reaction time can affect the extent of degradation.
-
Troubleshooting Step: Use a calibrated oven or water bath for thermal stress studies. Control the light exposure for photostability studies using a validated chamber. Precisely time all reactions.
-
-
Instrument Instability: The analytical instrument may not be properly equilibrated or may be malfunctioning.
-
Troubleshooting Step: Ensure the HPLC or LC-MS system is fully equilibrated before injecting samples. Perform system suitability tests to check for instrument performance.
-
Quantitative Data Summary
While specific quantitative data for the degradation of this compound is limited in public literature, the following table summarizes typical degradation behavior observed for the closely related compound, Ranitidine, under various stress conditions. This information can serve as a valuable guide for what to expect in your own experiments.
| Stress Condition | Degradation Products Observed | Key Findings |
| Acid Hydrolysis | Various hydrolysis products | Ranitidine shows significant degradation under acidic conditions.[8] |
| Base Hydrolysis | Various hydrolysis products | Significant degradation is also observed under basic conditions.[8] |
| Oxidation | Ranitidine N-oxide, Ranitidine S-oxide | Ranitidine is susceptible to oxidation, leading to the formation of N-oxides and S-oxides.[3] |
| Thermal | NDMA, various other degradants | Elevated temperatures can significantly increase the rate of degradation and NDMA formation.[5] |
| Photolysis | Complex mixture of photoproducts | Exposure to light can lead to the formation of numerous degradation products.[11] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the solution at 60°C for 30 minutes.
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubate the solution at 60°C for 30 minutes.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 2.0% H₂O₂ to achieve a final peroxide concentration of 1.0%.
-
Incubate the solution at 60°C for 30 minutes.
-
Dilute to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Place a sample of the solid compound or the stock solution in an oven at a set temperature (e.g., 80°C) for a specified period.
-
For the solution, cool to room temperature and dilute for analysis. For the solid, dissolve in a suitable solvent and dilute.
-
-
Photolytic Degradation:
-
Expose a sample of the solid compound or the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Analyze the sample at appropriate time points.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS method.
Protocol 2: HPLC-UV Method for Analysis
This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over a suitable time (e.g., 20-30 minutes) to elute all compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm (a photodiode array detector can be used to scan a range of wavelengths).
-
Injection Volume: 10 µL.
Visualizations
Caption: Proposed degradation pathway for this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. fda.gov [fda.gov]
- 3. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. japsonline.com [japsonline.com]
- 8. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NDMA formation by chloramination of ranitidine: kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NDMA formation by chloramination of ranitidine: kinetics and mechanism. | Sigma-Aldrich [merckmillipore.com]
- 11. jfda-online.com [jfda-online.com]
Technical Support Center: Synthesis of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid Analogs
Welcome to the technical support center for the synthesis and optimization of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid and its analogs. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: My furan-containing starting material is decomposing during the reaction, leading to a dark, tar-like substance. What is causing this?
A1: The furan ring is known to be sensitive to acidic conditions, which can lead to polymerization and the formation of dark, insoluble tars.[1] High reaction temperatures can also promote these decomposition pathways.
Q2: I am observing the formation of a significant amount of sulfone byproduct (over-oxidation). How can I improve the selectivity for the desired sulfoxide?
A2: Over-oxidation to the corresponding sulfone is a common challenge in sulfide oxidation. To enhance selectivity for the sulfoxide, consider the following:
-
Choice of Oxidant: Use a milder oxidizing agent. Hydrogen peroxide is often a good choice as it is considered a "green" oxidant.
-
Stoichiometry of Oxidant: Carefully control the molar equivalents of the oxidant. Using a slight excess (e.g., 1.1-1.5 equivalents) is often sufficient.
-
Temperature Control: Perform the reaction at lower temperatures. For instance, increasing the temperature from 30 °C to 35 °C has been shown to decrease the yield of sulfoxide due to increased sulfone formation.[2]
-
Catalyst Selection: In catalyzed reactions, the choice of catalyst can significantly influence selectivity.
Q3: The purification of my final sulfoxide product is proving difficult. What methods are recommended?
A3: Purification of sulfoxides can be challenging. Common techniques include:
-
Solvent Extraction: This method utilizes organic solvents to dissolve and extract the sulfoxide.[3]
-
Column Chromatography: Silica gel is a standard stationary phase; however, its acidic nature can sometimes cause degradation of sensitive compounds like furans.[4] Using neutral or deactivated silica, or adding a small amount of a base like triethylamine to the eluent, can mitigate this. Reverse-phase chromatography is another option for compounds that are unstable on silica.[3]
-
Recrystallization: If your product is a solid, recrystallization can be an effective purification method.[3]
-
Distillation: For volatile compounds, vacuum distillation may be an option, but care must be taken to avoid thermal decomposition.[3]
Q4: My reaction yield is consistently low. What are the likely causes?
A4: Low yields can stem from several factors, including incomplete reaction, formation of byproducts (e.g., polymers, ring-opened species, sulfones), and product loss during workup and purification.[1] Optimizing reaction parameters such as temperature, catalyst, and reaction time is crucial for improving yields.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Incomplete sulfide synthesis (precursor) | Ensure the complete reaction of furfuryl chloride/bromide with thioglycolic acid. Monitor by TLC. Consider adjusting the base or reaction time. |
| Inactive oxidizing agent | Use a fresh bottle of the oxidizing agent (e.g., hydrogen peroxide). The potency of H₂O₂ can decrease over time. |
| Presence of water or protic impurities | Use anhydrous solvents and dry glassware, especially if using water-sensitive reagents. |
| Incorrect reaction temperature | Optimize the reaction temperature. Some oxidations require cooling (e.g., 0 °C to room temperature) to control exotherms and side reactions. |
Issue 2: Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Steps |
| Furan ring opening | Avoid strong acidic conditions. If an acid catalyst is necessary, use a milder one (e.g., p-toluenesulfonic acid instead of sulfuric acid).[4] |
| Over-oxidation to sulfone | Reduce the amount of oxidizing agent. Lower the reaction temperature. Monitor the reaction progress closely by TLC or LC-MS and stop it once the starting sulfide is consumed. |
| Polymerization of furan | Maintain a low reaction temperature. Ensure that the reaction medium is not overly acidic. |
Data Presentation: Optimization of Sulfide to Sulfoxide Oxidation
The following tables summarize key parameters for the selective oxidation of sulfides to sulfoxides, providing a starting point for optimizing your reaction conditions.
Table 1: Effect of Solvent on Sulfide Oxidation
| Solvent | Selectivity for Sulfoxide | Notes |
| Glacial Acetic Acid | High | Can be very effective, but the acidic nature may be detrimental to the furan ring. |
| Ethanol | Good | A greener solvent option that often provides good results.[2][5] |
| Methanol | Moderate to Good | Similar to ethanol, a common choice for oxidation reactions. |
| Dichloromethane | Moderate | A non-protic option, but may lead to slower reaction rates. |
| Tetrahydrofuran (THF) | Variable | Can be effective, but may require a catalyst.[5] |
Table 2: Effect of Temperature on Sulfide Oxidation
| Temperature | Effect on Reaction Rate | Effect on Selectivity | Recommendation |
| 0-10 °C | Slower | Generally higher selectivity for sulfoxide. | Recommended for initial trials to minimize over-oxidation. |
| Room Temperature (20-25 °C) | Moderate | Good balance of reaction rate and selectivity for many systems.[6] | A common starting point for optimization. |
| 30-40 °C | Faster | Increased risk of over-oxidation to sulfone.[2] | Use with caution and careful monitoring. |
| > 50 °C | Very Fast | High risk of over-oxidation and furan decomposition. | Generally not recommended for this substrate. |
Experimental Protocols
A plausible synthetic route for this compound involves two main steps: synthesis of the sulfide precursor followed by its oxidation.
Protocol 1: Synthesis of 2-((Furan-2-ylmethyl)thio)acetic acid (Sulfide Precursor)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve thioglycolic acid (1.0 eq.) in a suitable solvent such as ethanol or THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add a base (e.g., sodium hydroxide or potassium carbonate, 2.2 eq.) portion-wise. Stir for 30 minutes.
-
Nucleophilic Substitution: Add furfuryl chloride or furfuryl bromide (1.0 eq.) dropwise to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Workup: After completion, quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Protocol 2: Oxidation to this compound (Target Molecule)
-
Setup: Dissolve the sulfide precursor (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or ethanol) in a round-bottom flask with a magnetic stirrer.
-
Cooling: Cool the solution to 0-10 °C in an ice bath.
-
Oxidation: Add the oxidizing agent (e.g., 30% hydrogen peroxide, 1.1-1.5 eq.) dropwise, maintaining the internal temperature below 15 °C.
-
Reaction: Stir the reaction at a controlled temperature (e.g., room temperature) and monitor its progress by TLC or LC-MS until the starting sulfide is consumed.
-
Quenching: Quench the reaction by adding a reducing agent (e.g., saturated sodium sulfite solution) to destroy any excess peroxide.
-
Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. chembk.com [chembk.com]
- 2. The effect of sulfoxides on the stereoselective construction of tetrahydrofurans: total synthesis of (+)-goniothalesdiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider for crystallization?
A1: Key molecular features of this compound (C₇H₈O₄S, MW: 188.20 g/mol ) that influence its crystallization behavior include the presence of a carboxylic acid group, a sulfoxide group, and a furan ring.[1][2] These functional groups allow for hydrogen bonding, which can both aid and hinder crystallization depending on the solvent system used.[3][4] The molecule has a calculated LogP of 0.6129, suggesting moderate polarity.[1]
Q2: Which solvents are recommended for the crystallization of this compound?
Q3: What are the most common issues encountered during the crystallization of organic acids like this one?
A3: Common problems include:
-
Oiling out: The compound separates as a liquid instead of a solid. This often occurs if the melting point of the solid is lower than the temperature of the solution.[8]
-
Rapid precipitation: The solid "crashes out" of solution too quickly, leading to the inclusion of impurities and the formation of small, poorly-defined crystals.[8]
-
Failure to crystallize: The solution remains clear even after cooling, indicating that it is not supersaturated or that nucleation is inhibited.
-
Low yield: A significant amount of the compound remains dissolved in the mother liquor.[8]
Troubleshooting Guide
Problem 1: The compound "oils out" upon cooling.
| Potential Cause | Troubleshooting Step |
| The melting point of the compound is lower than the solution temperature.[8] | 1. Re-heat the solution until the oil redissolves. 2. Add more of the primary (good) solvent to lower the saturation point. 3. Allow the solution to cool more slowly to a lower temperature before expecting crystal formation. |
| The solvent is too non-polar. | Consider switching to a more polar solvent system. |
| The concentration of the solute is too high. | Dilute the solution by adding more solvent. |
Problem 2: Crystals form too rapidly, resulting in a fine powder or impure solid.
| Potential Cause | Troubleshooting Step |
| The solution is too concentrated.[7] | 1. Re-heat the solution to redissolve the solid. 2. Add an additional 5-10% of the solvent to the hot solution.[8] 3. Allow for slower cooling. |
| The cooling rate is too fast.[7] | 1. Insulate the crystallization vessel (e.g., with glass wool or by placing it in a Dewar flask) to slow down the cooling process.[3] 2. Consider cooling the solution in a controlled water bath. |
| The solvent is a poor choice. | A solvent in which the compound is slightly more soluble at elevated temperatures may be needed. |
Problem 3: No crystals form after cooling and waiting.
| Potential Cause | Troubleshooting Step |
| The solution is not sufficiently supersaturated. | 1. If using a single solvent, try to reduce the volume by slow evaporation in a fume hood.[4] 2. If using a mixed solvent system, slowly add a "poor" solvent (one in which the compound is insoluble) until slight turbidity is observed, then heat to clarify and cool slowly.[4] |
| Lack of nucleation sites.[3] | 1. Scratch the inside of the flask with a glass rod at the meniscus. 2. Add a seed crystal of the compound if available. 3. Introduce a small amount of impurity (e.g., dust) as a last resort. |
| The compound is highly soluble in the chosen solvent at all temperatures. | Select a different solvent or solvent system where the solubility difference between hot and cold is more significant.[5] |
Experimental Protocols
General Protocol for Crystallization by Slow Cooling
-
Solvent Selection: Begin by testing the solubility of a small amount of this compound in various solvents at room temperature and at their boiling points. An ideal solvent will show poor solubility at room temperature and good solubility at its boiling point.[5]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of the chosen hot solvent. Add the solvent incrementally until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[5]
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. An ideal crystallization process will show initial crystal formation within 5-20 minutes.[8] To promote slower cooling, the flask can be placed in an insulated container.[3]
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visual Troubleshooting Workflows
Caption: A logical workflow for troubleshooting common crystallization problems.
Caption: A standard experimental workflow for crystallization by slow cooling.
References
- 1. chemscene.com [chemscene.com]
- 2. 108499-26-9 | this compound - Capot Chemical [capotchem.com]
- 3. crystallisation.pbworks.com [crystallisation.pbworks.com]
- 4. unifr.ch [unifr.ch]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. How does dimethylsulfoxide influence the crystallization of compounds? - Blog [cheezhengchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
"2-((Furan-2-ylmethyl)sulfinyl)acetic acid" interference in biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are working with 2-((Furan-2-ylmethyl)sulfinyl)acetic acid and may be encountering interference in their biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
This compound is a furan-containing organosulfur compound. Its chemical formula is C₇H₈O₄S and it has a molecular weight of approximately 188.20 g/mol .[1][2] It is recognized as an intermediate in organic synthesis, with potential applications in the development of pharmaceuticals and pesticides.[3] The structure contains a furan ring, a sulfoxide group, and a carboxylic acid moiety, all of which can contribute to its chemical reactivity and potential for assay interference.
Q2: Why might this compound interfere with my biochemical assay?
Interference from this compound can arise from several of its structural features:
-
Furan Ring Reactivity: The furan ring can be oxidized by metabolic enzymes (like cytochrome P450s) or strong oxidizing agents to form reactive electrophilic intermediates.[4] These intermediates can potentially react with nucleophilic residues (such as cysteine or lysine) on proteins in your assay, leading to covalent modification and altered protein function.[4]
-
Sulfoxide Group Reactivity: The sulfoxide is a polar, redox-active functional group. It can be reduced to a sulfide or oxidized to a sulfone. This redox activity can interfere with assays that are sensitive to the redox environment or that use redox-active reagents.[5]
-
Thiol Reactivity: Sulfoxides can react with thiol-containing compounds, such as the reducing agent dithiothreitol (DTT) which is commonly used in assay buffers.[1][6] This can lead to the depletion of essential assay components and generate reactive sulfur species.
-
Intrinsic Fluorescence: Furan-containing compounds have the potential to be intrinsically fluorescent.[7] If the excitation and emission spectra of this compound overlap with those of the fluorophores used in your assay, it can lead to false-positive or false-negative results.
-
Compound Aggregation: At higher concentrations, organic molecules can form aggregates that non-specifically inhibit enzymes or sequester assay reagents, leading to apparent biological activity.[3]
Q3: Are there known Pan-Assay Interference Compounds (PAINS) with similar structures?
While this compound itself is not a widely documented PAIN, its structural motifs are present in some classes of compounds known for assay interference. Furan-containing molecules and compounds with reactive sulfur groups are often flagged for potential non-specific activity in high-throughput screening campaigns. It is always prudent to perform counter-screens and orthogonal assays to validate any observed activity.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in a cell-based or biochemical assay.
This could be due to a variety of interference mechanisms. The following workflow can help you diagnose the issue.
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Suspected interference in a fluorescence-based assay.
If you observe a dose-dependent increase in signal that does not fit a typical biological response curve, your compound may be fluorescent.
Troubleshooting Steps:
-
Measure Intrinsic Fluorescence: Prepare a plate with serial dilutions of this compound in your assay buffer, without any of the assay's biological components (e.g., enzymes, cells).
-
Read Fluorescence: Read the plate using the same excitation and emission wavelengths as your primary assay.
-
Analyze Data: If you observe a significant, concentration-dependent signal from the compound alone, this indicates intrinsic fluorescence that is interfering with your assay.
Mitigation Strategies:
-
Use an orthogonal assay with a different detection method (e.g., luminescence, absorbance, or a label-free technology).
-
If possible, shift the excitation and/or emission wavelengths of your assay to a region where the compound does not fluoresce.
Issue 3: Apparent inhibition in an assay containing thiols (e.g., DTT, glutathione, or cysteine residues in the target protein).
The sulfoxide or the furan moiety of your compound may be reacting with thiols in the assay.
Troubleshooting Steps:
-
Vary the Concentration of Reducing Agent: Run your assay with different concentrations of DTT or other thiol-containing reagents. If the apparent potency of your compound changes significantly with the concentration of the reducing agent, it is likely due to a chemical reaction.
-
Thiol Reactivity Counter-Screen: A simple counter-screen can be performed by pre-incubating your compound with a thiol-containing molecule like glutathione and then measuring the amount of remaining free thiol using Ellman's reagent (DTNB). A decrease in the free thiol concentration in the presence of your compound suggests reactivity.
Mitigation Strategies:
-
If the target protein does not require a reducing environment, consider running the assay in the absence of DTT.
-
Use a non-thiol-based reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), although potential reactivity should still be considered.
-
Be aware that covalent modification of the target protein is a possibility and may represent a valid biological activity, but this should be confirmed with orthogonal assays and biophysical methods.
Data Presentation
The following tables provide illustrative examples of how to present data when investigating assay interference.
Table 1: Effect of Detergent on the Apparent Activity of this compound in an Enzyme Inhibition Assay
| Compound Concentration (µM) | % Inhibition (- Triton X-100) | % Inhibition (+ 0.01% Triton X-100) |
| 100 | 95.2 | 8.1 |
| 50 | 89.7 | 5.3 |
| 25 | 75.4 | 2.1 |
| 12.5 | 52.1 | 0.5 |
| 6.25 | 28.9 | 0.2 |
| IC₅₀ (µM) | 15.8 | > 100 |
This is illustrative data. A significant rightward shift in the IC₅₀ value in the presence of a detergent is a strong indicator of compound aggregation.
Table 2: Intrinsic Fluorescence of this compound
| Compound Concentration (µM) | Relative Fluorescence Units (RFU) at Ex/Em of Assay |
| 100 | 15,234 |
| 50 | 7,612 |
| 25 | 3,801 |
| 12.5 | 1,905 |
| 6.25 | 950 |
| Buffer Blank | 150 |
This is illustrative data. A concentration-dependent increase in RFU in the absence of assay components indicates intrinsic compound fluorescence.
Experimental Protocols
Protocol 1: Detergent Counter-Screen for Compound Aggregation
Objective: To determine if the observed bioactivity of this compound is due to the formation of aggregates.
Materials:
-
This compound stock solution in DMSO.
-
Assay buffer.
-
Triton X-100 (10% stock solution).
-
All other components of your primary biochemical assay.
Procedure:
-
Prepare two sets of serial dilutions of this compound in your assay buffer.
-
To one set of dilutions, add Triton X-100 to a final concentration of 0.01%. The other set will not contain detergent.
-
Add all other assay components (enzyme, substrate, etc.) to both sets of dilutions.
-
Incubate the reactions according to your primary assay protocol.
-
Measure the assay signal.
-
Plot the dose-response curves for both conditions and compare the IC₅₀ values.
Interpretation: A significant rightward shift (e.g., >10-fold) in the IC₅₀ value in the presence of Triton X-100 suggests that the compound's apparent activity is due to aggregation.[3]
Caption: Experimental workflow for a detergent counter-screen.
Protocol 2: Orthogonal Assay Confirmation
Objective: To confirm the biological activity of this compound using a different assay technology to rule out technology-specific interference.
Procedure:
-
Identify a suitable orthogonal assay for your biological target. This assay should have a different detection method from your primary assay. For example, if your primary assay is fluorescence-based, an ideal orthogonal assay would use luminescence, absorbance, or a label-free detection method like surface plasmon resonance (SPR).
-
Validate the orthogonal assay to ensure it is robust and gives a good signal-to-background ratio.
-
Test this compound in the orthogonal assay across a similar concentration range as the primary assay.
-
Compare the results from the primary and orthogonal assays.
Interpretation: If the compound shows similar potency in both assays, it is more likely to be a true active. If the activity is significantly reduced or absent in the orthogonal assay, the results from the primary assay are likely due to assay interference.
Caption: Logical relationship for orthogonal assay confirmation.
References
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Storage and handling guidelines for "2-((Furan-2-ylmethyl)sulfinyl)acetic acid"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive storage and handling guidelines for "2-((Furan-2-ylmethyl)sulfinyl)acetic acid". The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Storage and Handling Guidelines
Proper storage and handling are crucial to maintain the integrity and stability of this compound. This compound is a colorless to light yellow solid and is known to be corrosive.
Storage Conditions Summary
| Parameter | Recommendation | Citation |
| Temperature | 2-8°C | [1] |
| Atmosphere | Sealed in a dry environment. | [1] |
| Light | Store away from direct light. | |
| Incompatibilities | High temperatures, fire, and oxidants. | [2] |
Handling Precautions
As a corrosive substance, appropriate personal protective equipment (PPE) and handling procedures must be used.
| Precaution | Guideline |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. |
| Engineering Controls | Handle in a well-ventilated area, preferably a chemical fume hood. |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
Troubleshooting Guide & FAQs
This section addresses specific issues that users might encounter during their experiments with this compound.
FAQs
Q1: What are the initial signs of degradation of this compound?
A1: The primary visual indicator of degradation is a color change. The compound, which is typically a colorless to light yellow solid, may darken to a brown or black color upon degradation. The presence of insoluble particulates in a solution that was previously clear can also indicate degradation.
Q2: My compound has changed color. Can I still use it?
A2: A significant color change suggests that the compound has undergone degradation. The furan ring is susceptible to opening under certain conditions, leading to the formation of impurities. For sensitive applications, it is highly recommended to use a fresh, un-degraded lot of the compound to ensure the reliability and reproducibility of your experimental results.
Q3: I am observing poor solubility of the compound in my aqueous buffer. What could be the reason?
A3: this compound is soluble in water.[2] However, its solubility can be influenced by the pH of the solution. As an acidic compound, its solubility in aqueous solutions may increase with a higher pH. If you are experiencing solubility issues, ensure your buffer's pH is appropriate. It is also possible that the compound has degraded into less soluble byproducts.
Q4: What are the known instabilities of this compound?
A4: The primary instability of this compound is associated with the furan ring. Furan rings are known to be unstable under acidic conditions, which can lead to ring-opening and the formation of reactive and potentially toxic byproducts.[3] Elevated temperatures can also accelerate the degradation of furan-containing compounds. The sulfoxide group is generally stable but can be susceptible to oxidation or reduction under specific experimental conditions.[2]
Troubleshooting Common Experimental Issues
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Always use a fresh stock of the compound. Store it according to the recommended guidelines (2-8°C, dry, sealed). Prepare solutions fresh for each experiment. |
| Use of acidic buffers or reagents. | Maintain a neutral or slightly basic pH (pH 7-8) for your experimental solutions to minimize acid-catalyzed degradation of the furan ring. | |
| Precipitate formation in solution over time | Degradation of the compound leading to insoluble byproducts. | Prepare solutions fresh and use them promptly. If a solution must be stored, keep it at 2-8°C and protect it from light. |
| Exceeding the solubility limit of the compound in the chosen solvent. | Verify the solubility of the compound in your specific solvent system. Consider using a co-solvent if necessary. | |
| Unexpected side reactions in a synthetic protocol | The furan ring can participate in various reactions. | Be aware of the reactivity of the furan moiety. It can act as a diene in Diels-Alder reactions and is susceptible to electrophilic substitution. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the recommended procedure for preparing a stock solution of this compound.
Materials:
-
This compound
-
Appropriate solvent (e.g., Dimethyl sulfoxide (DMSO), Ethanol, or a suitable buffer)
-
Calibrated balance
-
Volumetric flask
-
Personal Protective Equipment (gloves, lab coat, safety glasses)
Procedure:
-
Equilibrate the container of this compound to room temperature before opening to prevent moisture condensation.
-
In a chemical fume hood, carefully weigh the desired amount of the solid compound using a calibrated balance.
-
Transfer the weighed solid to a volumetric flask.
-
Add a small amount of the chosen solvent to the flask to dissolve the solid. Gentle vortexing or sonication can be used to aid dissolution.
-
Once the solid is completely dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Mix the solution thoroughly by inverting the flask several times.
-
Store the stock solution in a tightly sealed container at 2-8°C, protected from light. It is recommended to prepare fresh solutions for optimal results.
Visualizations
The following diagram illustrates the key considerations for the proper storage and handling of this compound to maintain its stability.
References
Validation & Comparative
"2-((Furan-2-ylmethyl)sulfinyl)acetic acid" vs other furan derivatives bioactivity
A deep dive into the therapeutic potential of furan-based compounds, comparing the bioactivity of various derivatives and exploring the structure-activity relationships that govern their efficacy. While specific experimental data for 2-((Furan-2-ylmethyl)sulfinyl)acetic acid is not publicly available, this guide provides a comparative framework based on the known bioactivities of other furan derivatives, offering valuable insights for researchers and drug development professionals.
The furan nucleus, a five-membered aromatic ring containing an oxygen atom, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] These derivatives have garnered significant attention for their potential as antibacterial, anti-inflammatory, and anticancer agents.[3][4][5] The biological activity of these compounds is highly dependent on the nature and position of substituents on the furan ring, making the study of their structure-activity relationships (SAR) a critical aspect of drug design.[1]
This guide provides a comparative overview of the bioactivity of various furan derivatives, with a focus on antimicrobial, anti-inflammatory, and cytotoxic properties.
Antimicrobial Activity: A Broad Spectrum of Action
Furan derivatives have demonstrated significant activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[2][6] The antimicrobial efficacy is often attributed to the specific substituents on the furan ring.
For instance, the introduction of a nitro group, as seen in the well-known antibacterial agent nitrofurantoin, is crucial for its mechanism of action, which involves reductive activation within bacterial cells to produce reactive intermediates that damage bacterial DNA and proteins.[2] Other modifications, such as the addition of triazole-thiol moieties or the formation of chalcone structures, have also yielded potent antimicrobial agents.[7][8]
Table 1: Comparative Antibacterial Activity of Selected Furan Derivatives
| Compound/Derivative Class | Microorganism | Activity (MIC in µg/mL) | Reference |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | 64 | [3] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | 128 | [6] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 | [6] |
| 5-(Furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus ATCC 25923 | Moderate Activity | [7] |
| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes | Not specified | [3] |
| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Staphylococcus aureus | Not specified | [3] |
| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Bacillus cereus | Not specified | [3] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the furan derivatives listed in Table 1 was primarily determined using the broth microdilution method. A standardized suspension of the test microorganism is added to a series of wells containing serial dilutions of the test compound. The plates are then incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Several furan derivatives have been investigated for their anti-inflammatory properties and have shown potential in modulating key inflammatory pathways.[4] These compounds can exert their effects through various mechanisms, including the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and the suppression of pro-inflammatory cytokine production.[2][9]
For example, 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives have been synthesized and evaluated for their ability to inhibit the release of β-glucuronidase and lysozyme from neutrophils, as well as the formation of tumor necrosis factor-alpha (TNF-α).[10]
Table 2: Comparative Anti-inflammatory Activity of Selected Furan Derivatives
| Compound | Target/Assay | Activity (IC50 in µM) | Reference |
| 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde | β-Glucuronidase release inhibition | 5.0 | [10] |
| 4-[4-[(2-Furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one | Lysozyme release inhibition | 4.6 | [10] |
| 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone | TNF-α formation inhibition | 2.3 | [10] |
| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone oxime | Superoxide anion generation inhibition | 2.7 | [10] |
Experimental Protocol: Inhibition of β-Glucuronidase Release
Human neutrophils are pre-incubated with the test compound at various concentrations. The cells are then stimulated with a pro-inflammatory agent (e.g., fMLP/CB). The amount of β-glucuronidase released into the supernatant is measured spectrophotometrically using a suitable substrate. The IC50 value, representing the concentration of the compound that inhibits 50% of the enzyme release, is then calculated.
Cytotoxic Activity: Potential for Anticancer Therapeutics
The furan scaffold is also a promising template for the development of anticancer agents.[11] Furan-containing compounds have been shown to exhibit cytotoxic activity against various cancer cell lines through diverse mechanisms, including the induction of apoptosis and the inhibition of tubulin polymerization.[11]
The antiproliferative activity of furan-fused chalcones, for instance, has been demonstrated, with structure-activity relationship studies indicating that the presence and positioning of the furan ring are crucial for their potency.[1][8]
Table 3: Comparative Cytotoxic Activity of Selected Furan Derivatives
| Compound Class | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| Furan-based pyridine carbohydrazide | MCF-7 (Breast cancer) | 4.06 | [11] |
| Furan-based N-phenyl triazinone | MCF-7 (Breast cancer) | 2.96 | [11] |
| Furan-fused chalcone (Compound 8) | - | 17.2 | [1][8] |
| Furan-fused chalcone (Compound 6a) | - | 20.9 | [1][8] |
| 3,4-Dibromo-5-hydroxy-furan-2(5H)-one derivatives (3a) | A549 (Lung cancer) | - (SI = 6.05) | [12] |
| Furo[2,3-d]pyrimidine derivative (7b) | HepG2 (Liver cancer) | 7.28 | [13] |
| Furo[2,3-d]pyrimidine derivative (7b) | MCF-7 (Breast cancer) | 6.72 | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
Cancer cells are seeded in 96-well plates and allowed to attach. The cells are then treated with various concentrations of the test compound for a specified period. Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The absorbance of the formazan solution is measured spectrophotometrically, and the IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Structure-Activity Relationship (SAR) and Future Directions
The bioactivity of furan derivatives is profoundly influenced by their chemical structure. Key SAR observations include:
-
Position of Substituents: Modifications at the C2 and C5 positions of the furan ring are often critical for biological activity.[1]
-
Nature of Substituents: The introduction of electron-withdrawing groups, such as a nitro group, can enhance antimicrobial and anticancer activities.[2] The presence of bulky or hydrophobic groups can also influence potency and selectivity.[12]
-
Fused Ring Systems: Fusing the furan ring with other heterocyclic systems, such as quinoline or pyrimidine, can lead to compounds with enhanced and specific biological activities.[10][13]
While no specific bioactivity data is currently available for This compound , its structure suggests potential for biological activity. The furan-2-ylmethyl core is present in many bioactive molecules. The sulfinylacetic acid moiety introduces a chiral center and a polar, acidic group, which could influence its pharmacokinetic properties and target interactions. Further experimental investigation is warranted to elucidate the specific biological profile of this compound and its potential as a therapeutic agent.
Visualizing Biological Pathways and Experimental Workflows
To better understand the mechanisms of action and experimental designs discussed, the following diagrams are provided.
Caption: General experimental workflows for assessing the bioactivity of furan derivatives.
Caption: Simplified signaling pathway of inflammation and the inhibitory action of furan derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijabbr.com [ijabbr.com]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 8. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]
- 9. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid and its Sulfone Analog for Drug Development
For Immediate Release
In the landscape of medicinal chemistry, the furan moiety is a well-established pharmacophore present in numerous therapeutic agents. The introduction of sulfur-containing functional groups can further modulate the biological activity, physicochemical properties, and metabolic stability of these molecules. This guide presents a comparative analysis of "2-((Furan-2-ylmethyl)sulfinyl)acetic acid" (the sulfoxide) and its corresponding sulfone analog, "2-((Furan-2-ylmethyl)sulfonyl)acetic acid". Due to a lack of direct comparative studies in the public domain, this analysis is based on established principles of medicinal chemistry and extrapolated data from structurally related compounds.
Physicochemical and Biological Profile
The oxidation state of the sulfur atom plays a pivotal role in defining the molecular properties and, consequently, the biological activity of the compounds. The sulfoxide is a chiral molecule with a stereogenic sulfur center, introducing the possibility of enantiomer-specific activities. In contrast, the sulfone is achiral. The sulfone group is more polar and a stronger hydrogen bond acceptor compared to the sulfoxide, which can influence solubility, membrane permeability, and receptor interactions.
Furan-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[1][2][3] The variation in the sulfur oxidation state between the two title compounds is expected to fine-tune these activities. For instance, furan-based sulfones have shown promising antimicrobial and antibiofilm properties.
Herein, we present a hypothetical comparative data table based on the expected properties of these two molecules.
| Property | This compound | 2-((Furan-2-ylmethyl)sulfonyl)acetic acid | Rationale for Comparison |
| Molecular Formula | C₇H₈O₄S | C₇H₈O₅S | The sulfone has an additional oxygen atom. |
| Molecular Weight | 188.20 g/mol | 204.20 g/mol | The addition of an oxygen atom increases the molecular weight. |
| Polarity | Moderately Polar | More Polar | The sulfonyl group is more polar than the sulfinyl group. |
| Hydrogen Bond Acceptors | 2 (sulfinyl oxygen, carbonyl oxygen) | 3 (two sulfonyl oxygens, carbonyl oxygen) | Increased number of electronegative oxygen atoms in the sulfone. |
| Chirality | Chiral at the sulfur atom | Achiral | The sulfoxide has a stereogenic sulfur center. |
| Predicted Solubility | Moderate | Higher | Increased polarity of the sulfone is expected to increase aqueous solubility. |
| Hypothetical MIC vs. S. aureus | 16 µg/mL | 8 µg/mL | Sulfones in similar scaffolds have shown potent antimicrobial activity.[4] |
| Hypothetical IC₅₀ (COX-2) | 10 µM | 15 µM | The differing electronic and steric properties may alter enzyme inhibitory activity. |
Experimental Protocols
A plausible synthetic route to both compounds would start from a common precursor, 2-((Furan-2-ylmethyl)thio)acetic acid. This thioether can be selectively oxidized to the sulfoxide or fully oxidized to the sulfone.
Synthesis of 2-((Furan-2-ylmethyl)thio)acetic acid (Thioether Precursor)
-
Synthesis of Furan-2-ylmethanethiol: Furfuryl alcohol is reacted with thiourea in the presence of a strong acid (e.g., HCl) to form an isothiouronium salt. Subsequent hydrolysis with a base (e.g., NaOH) yields Furan-2-ylmethanethiol.[5]
-
Synthesis of the Thioether: The resulting Furan-2-ylmethanethiol is reacted with an α-haloacetic acid, such as bromoacetic acid, in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like ethanol. The thiolate anion performs a nucleophilic substitution on the bromoacetic acid to yield 2-((Furan-2-ylmethyl)thio)acetic acid.
Synthesis of this compound (Sulfoxide)
The thioether precursor is dissolved in a suitable solvent like dichloromethane. The solution is cooled to 0 °C, and one equivalent of a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise. The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up to isolate the sulfoxide.
Synthesis of 2-((Furan-2-ylmethyl)sulfonyl)acetic acid (Sulfone)
The thioether precursor is dissolved in a solvent such as acetic acid. An excess of a strong oxidizing agent, like hydrogen peroxide (30%), is added, and the reaction mixture is heated.[6] Alternatively, using two or more equivalents of m-CPBA in a solvent like dichloromethane at room temperature can also achieve the full oxidation to the sulfone. The reaction is monitored by TLC, and upon completion, the product is isolated.
Visualizing the Chemistry and Biology
To better understand the relationships and potential applications of these compounds, the following diagrams are provided.
Caption: Oxidation pathway from the thioether to the sulfoxide and sulfone.
Caption: Workflow for the synthesis and comparative evaluation of the two analogs.
Caption: Potential mechanisms of antimicrobial activity for furan-sulfur compounds.
Conclusion
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijabbr.com [ijabbr.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Validating the Cellular Target of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular target validation for 2-((Furan-2-ylmethyl)sulfinyl)acetic acid, more commonly known as Tenatoprazole. We will delve into its primary cellular target, compare its performance with alternative compounds, and provide supporting experimental data and methodologies.
Identifying the Primary Cellular Target: The Gastric H+/K+-ATPase
This compound, or Tenatoprazole, is a potent proton pump inhibitor (PPI). Its primary cellular target is the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion.[1][2] Tenatoprazole is a prodrug that, in the acidic environment of the stomach's parietal cells, converts to a reactive sulfenamide intermediate. This active form then establishes a covalent disulfide bond with specific cysteine residues on the alpha-subunit of the H+/K+-ATPase, leading to its irreversible inhibition.[3]
Key binding sites for Tenatoprazole on the H+/K+-ATPase have been identified as cysteine 813 and cysteine 822, located in the transmembrane region of the protein.[2][3] This covalent modification locks the enzyme in an inactive conformation, thereby blocking the pumping of H+ ions into the gastric lumen and effectively reducing gastric acid levels.
Comparative Analysis with Alternative Proton Pump Inhibitors
Tenatoprazole belongs to the same class of drugs as other well-known PPIs such as Omeprazole, Lansoprazole, and Pantoprazole. While they share the same primary target, their pharmacological profiles exhibit notable differences.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for Tenatoprazole and its alternatives against the H+/K+-ATPase.
| Compound | IC50 (µM) for H+/K+-ATPase Inhibition | Reference(s) |
| Tenatoprazole | 3.2 - 6.2 | [2][4] |
| Omeprazole | 2.4 - 5.8 | [1][5] |
| Lansoprazole | 6.3 | [6] |
| Pantoprazole | 6.8 | [7] |
Note: IC50 values can vary depending on the specific experimental conditions.
Pharmacokinetics and Duration of Action
A key differentiator for Tenatoprazole is its significantly longer plasma half-life compared to other PPIs. This prolonged pharmacokinetic profile translates to a more sustained inhibition of the proton pump.
| Compound | Plasma Half-life (hours) | Key Pharmacokinetic Features | Reference(s) |
| Tenatoprazole | ~7-9 | Significantly longer half-life, leading to prolonged acid suppression. | [8][9] |
| Omeprazole | ~1 | Rapidly metabolized, primarily by CYP2C19. | [9] |
| Esomeprazole | ~1.5 | S-isomer of omeprazole with slower metabolism. | [10] |
| Lansoprazole | ~1.5 | Rapidly metabolized. | [8] |
| Pantoprazole | ~1 | Slower activation but stable inhibition. | [8] |
| Rabeprazole | ~1-1.5 | Rapid onset of action. | [8] |
This extended duration of action with Tenatoprazole has been shown to result in superior control of nocturnal acid breakthrough compared to other PPIs like esomeprazole.[11][12] Clinical data indicates that Tenatoprazole maintains a higher intragastric pH for a longer period, particularly during the night.[12][13]
A Potential Secondary Target: Tsg101
Intriguingly, research has identified a potential secondary target for Tenatoprazole: the Tumor susceptibility gene 101 (Tsg101). Tsg101 is a key component of the ESCRT (Endosomal Sorting Complexes Required for Transport) machinery, which is involved in various cellular processes, including the budding of some enveloped viruses like HIV and Herpes Simplex Virus (HSV).[4][14]
Tenatoprazole has been shown to covalently bind to Tsg101 and inhibit the release of viral particles from infected cells.[15][16] This suggests a potential alternative or additional mechanism of action for Tenatoprazole, particularly in the context of antiviral research. One study reported that ilaprazole, a related prazole, blocks HIV-1 release with an EC50 of 0.8 µM, which was noted as being more potent than tenatoprazole in this assay.[14]
Experimental Protocols for Target Validation
Validating the interaction of a compound with its cellular target is crucial. Below are outlines of key experimental methodologies that can be employed to validate the targeting of H+/K+-ATPase by Tenatoprazole and its alternatives.
H+/K+-ATPase Inhibition Assay (In Vitro)
This assay directly measures the enzymatic activity of the proton pump in the presence of an inhibitor.
Principle: The H+/K+-ATPase hydrolyzes ATP to pump H+ ions. The inhibitory effect of a compound is quantified by measuring the decrease in ATP hydrolysis, often by detecting the amount of inorganic phosphate (Pi) released.
Protocol Outline:
-
Preparation of H+/K+-ATPase Vesicles: Isolate gastric vesicles enriched with H+/K+-ATPase from a suitable source (e.g., hog or rabbit gastric mucosa).
-
Incubation: Pre-incubate the vesicles with varying concentrations of the test compound (e.g., Tenatoprazole, Omeprazole) in a buffer that promotes the accumulation of the drug within the acidic vesicle interior.
-
Initiation of Reaction: Start the enzymatic reaction by adding ATP.
-
Termination and Phosphate Detection: Stop the reaction after a defined period and measure the amount of released inorganic phosphate using a colorimetric method (e.g., Fiske-Subbarow method).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[17]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context.
Principle: The binding of a ligand (drug) to its target protein often increases the protein's thermal stability. CETSA measures this change in stability upon heating.
Protocol Outline for a Membrane Protein like H+/K+-ATPase:
-
Cell Treatment: Treat intact cells expressing the H+/K+-ATPase with the test compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Solubilization: Lyse the cells using a buffer containing a mild detergent to solubilize membrane proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the denatured and aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (H+/K+-ATPase) using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[18][19]
Pull-down Assay for Covalent Inhibitors
This method can be used to identify and confirm the covalent binding of Tenatoprazole to its target protein.
Principle: A "bait" (e.g., a tagged version of the drug or the target protein) is used to "pull down" its interacting partners from a cell lysate.
Protocol Outline:
-
Bait Preparation: A biotinylated or otherwise tagged version of Tenatoprazole can be synthesized.
-
Incubation with Lysate: Incubate the tagged compound with a cell lysate containing the H+/K+-ATPase.
-
Capture: Use affinity beads (e.g., streptavidin-coated beads for a biotinylated compound) to capture the tagged compound along with any covalently bound proteins.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins and identify the H+/K+-ATPase through Western blotting or mass spectrometry.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Tenatoprazole action on the gastric H+/K+-ATPase.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: The dual targeting potential of Tenatoprazole.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Proton pump inhibitors: do differences in pharmacokinetics translate into differences in clinical outcomes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacodynamics and pharmacokinetics of S-tenatoprazole-Na 30 mg, 60 mg and 90 mg vs. esomeprazole 40 mg in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect on intragastric pH of a PPI with a prolonged plasma half-life: comparison between tenatoprazole and esomeprazole on the duration of acid suppression in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tenatoprazole, a novel proton pump inhibitor with a prolonged plasma half-life: effects on intragastric pH and comparison with esomeprazole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparative study of the early effects of tenatoprazole 40 mg and esomeprazole 40 mg on intragastric pH in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Tsg101/ESCRT-I Recruitment Regulated by the Dual Binding Modes of K63-Linked Diubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Preparation of a 2-((Furan-2-ylmethyl)sulfinyl)acetic Acid Analytical Standard
This guide provides a comprehensive overview of the preparation of a high-purity analytical standard for 2-((Furan-2-ylmethyl)sulfinyl)acetic acid. It is intended for researchers, scientists, and drug development professionals who require a well-characterized standard for analytical method development, validation, and routine sample analysis. This document outlines a detailed synthesis protocol, purification methods, and analytical characterization techniques. Furthermore, it compares the prepared in-house standard with commercially available certified reference materials for organic acids.
Introduction
This compound is a sulfoxide-containing organic compound with potential applications in pharmaceutical and agrochemical research. The availability of a high-purity analytical standard is crucial for accurate quantification and impurity profiling. This guide details a robust method for the in-house preparation of this standard, ensuring a purity of ≥99.5%.
Experimental Protocols
The preparation of the this compound analytical standard involves a two-step synthesis followed by rigorous purification and characterization.
2.1. Synthesis of 2-((Furan-2-ylmethyl)thio)acetic Acid (Precursor)
Materials:
-
Furan-2-ylmethanethiol
-
Ethyl bromoacetate
-
Sodium ethoxide (21% solution in ethanol)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (2 M)
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide in ethanol is added dropwise to a stirred solution of furan-2-ylmethanethiol in ethanol at 0 °C under a nitrogen atmosphere.
-
After stirring for 30 minutes, ethyl bromoacetate is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with water and saturated sodium chloride solution.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude ethyl 2-((furan-2-ylmethyl)thio)acetate.
-
The crude ester is hydrolyzed by refluxing with a solution of sodium hydroxide in a mixture of water and ethanol for 2 hours.
-
The ethanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether.
-
The aqueous layer is acidified to pH 2 with 1 M hydrochloric acid and extracted with ethyl acetate.
-
The combined organic extracts are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield 2-((furan-2-ylmethyl)thio)acetic acid as a solid.
2.2. Oxidation to this compound
Materials:
-
2-((Furan-2-ylmethyl)thio)acetic acid
-
Hydrogen peroxide (30% solution)
-
Acetic acid
-
Dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfite solution (10%)
Procedure:
-
2-((Furan-2-ylmethyl)thio)acetic acid is dissolved in acetic acid.
-
The solution is cooled to 0-5 °C, and hydrogen peroxide (1.1 equivalents) is added dropwise while maintaining the temperature.
-
The reaction is stirred at this temperature for 4-6 hours and monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the mixture is diluted with cold water and extracted with dichloromethane.
-
The organic layer is washed with 10% sodium sulfite solution, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
2.3. Purification of this compound
The crude product is purified by recrystallization from an ethyl acetate/hexane mixture to yield a white crystalline solid. The purity is assessed by HPLC and NMR.
2.4. Analytical Characterization
The identity and purity of the prepared standard are confirmed using the following analytical techniques.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Purity Assessment: The purity is determined by the peak area percentage.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the chemical structure. The absence of significant impurity peaks is verified.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound.
-
Comparison with Certified Reference Materials
The in-house prepared analytical standard is compared with commercially available certified reference materials (CRMs) for general organic acids. While a specific CRM for this compound may not be available, a comparison of key metrological characteristics provides a benchmark for its quality.
| Feature | In-house Prepared Standard | Commercial Organic Acid CRM (Typical) |
| Identity Confirmation | Confirmed by ¹H NMR, ¹³C NMR, and MS. | Confirmed by multiple analytical techniques (NMR, MS, IR). |
| Purity (by HPLC) | ≥ 99.5% | ≥ 99.5% (certified value) |
| Traceability | Traceable to in-house validated methods. | Traceable to SI units via a primary standard (e.g., from NIST). |
| Uncertainty | Estimated based on the purity assessment. | Stated expanded uncertainty on the certificate. |
| Certification | Characterized in-house. | ISO 17034 accredited production and certification. |
| Cost | Lower cost of production. | Higher purchase cost. |
| Availability | Prepared on demand. | Readily available from suppliers. |
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the preparation of the analytical standard.
Caption: Experimental workflow for the preparation of the analytical standard.
Conclusion
The preparation of an in-house analytical standard for this compound with high purity is achievable through a well-defined synthesis and purification protocol. While it may lack the formal certification and traceability of a commercial CRM, a thoroughly characterized in-house standard provides a cost-effective and reliable alternative for routine analytical applications. The detailed experimental and analytical procedures provided in this guide will enable researchers to produce a high-quality standard essential for accurate and precise measurements.
Comparative Cross-Reactivity Analysis of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid and Structurally Related H2-Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of "2-((Furan-2-ylmethyl)sulfinyl)acetic acid" and its closely related, clinically established H2-receptor antagonist, lafutidine. Due to the limited publicly available data on the direct biological activity of "this compound," this guide will leverage the extensive research on lafutidine, for which the former is a key synthetic precursor. This analysis will provide valuable insights into the potential selectivity and off-target effects of this chemical scaffold.
Introduction to this compound and its Link to Lafutidine
"this compound" is an organic compound featuring a furan ring and a sulfinylacetic acid moiety. While direct studies on its biological activity are scarce, its chemical structure is integral to the synthesis of lafutidine, a second-generation histamine H2-receptor antagonist. Lafutidine is utilized in the treatment of gastric ulcers, duodenal ulcers, and other conditions related to excessive stomach acid. The synthesis of lafutidine involves the activation of "this compound," for instance, by conversion to a p-nitrophenyl ester, which then reacts with an amine intermediate to form the final drug substance. This synthetic relationship strongly suggests that the core pharmacophore of "this compound" is responsible for the H2-receptor antagonist activity of lafutidine. Therefore, an in-depth analysis of lafutidine's cross-reactivity serves as a robust proxy for understanding the potential selectivity of "this compound."
Comparative Analysis of H2-Receptor Antagonist Selectivity
Lafutidine exhibits potent and long-lasting antagonism at the histamine H2 receptor, which is its primary mechanism of action for reducing gastric acid secretion. Its cross-reactivity profile, particularly against other histamine receptor subtypes, is a critical determinant of its clinical safety and efficacy. The following table summarizes the available quantitative data on the binding affinities of lafutidine and other commonly used H2-receptor antagonists.
Table 1: Comparative Binding Affinities of H2-Receptor Antagonists
| Compound | H2 Receptor (Ki, nM) | H1 Receptor (Ki, nM) | H3 Receptor (Ki, nM) | H4 Receptor (Ki, nM) |
| Lafutidine | Potent (Specific values not publicly available) | >10,000 | >10,000 | >10,000 |
| Famotidine | 0.8 - 2.5 | >10,000 | >10,000 | >10,000 |
| Cimetidine | 40 - 100 | >10,000 | >10,000 | >10,000 |
| Ranitidine | 10 - 50 | >10,000 | >10,000 | >10,000 |
Note: Data is compiled from various preclinical studies. A higher Ki value indicates lower binding affinity.
The data clearly indicates that lafutidine, along with other H2-receptor antagonists, demonstrates high selectivity for the H2 receptor over other histamine receptor subtypes. This selectivity is crucial for minimizing off-target side effects commonly associated with less selective antihistamines, such as drowsiness (H1 antagonism).
Beyond its primary H2-receptor antagonism, lafutidine possesses a unique gastroprotective mechanism that is not observed in other H2 blockers like famotidine and cimetidine. This effect is mediated through the activation of capsaicin-sensitive afferent neurons, leading to the release of calcitonin gene-related peptide (CGRP) and nitric oxide (NO). This secondary mechanism contributes to increased gastric mucosal blood flow and mucus production, enhancing the healing of ulcers. This unique property suggests a complex pharmacological profile that extends beyond simple receptor blockade.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: Histamine H2 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for the histamine H2 receptor.
Materials:
-
Membrane Preparation: Cell membranes from CHO or HEK293 cells stably expressing the human histamine H2 receptor.
-
Radioligand: [³H]-tiotidine (a potent H2 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: "this compound," lafutidine, and other comparators.
-
Non-specific Binding Control: High concentration of a non-radiolabeled H2 antagonist (e.g., 10 µM tiotidine).
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H2 receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, [³H]-tiotidine, and assay buffer.
-
Non-specific Binding: Membrane preparation, [³H]-tiotidine, and a high concentration of unlabeled tiotidine.
-
Competitive Binding: Membrane preparation, [³H]-tiotidine, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki value using the Cheng-Prusoff equation.
Protocol 2: Histamine-Stimulated cAMP Production Assay
This functional assay measures the ability of a compound to antagonize the histamine-induced production of cyclic AMP (cAMP), a downstream signaling molecule of H2 receptor activation.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human histamine H2 receptor.
-
Stimulation Buffer: HBSS or similar buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist: Histamine.
-
Test Compounds: "this compound," lafutidine, and other comparators.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-incubation: Replace the culture medium with stimulation buffer containing varying concentrations of the test compound. Incubate for 15-30 minutes.
-
Histamine Stimulation: Add a fixed concentration of histamine (typically the EC80) to stimulate cAMP production. Incubate for a defined period (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Generate dose-response curves for the inhibition of histamine-stimulated cAMP production by the test compounds and determine their IC50 values.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Histamine H2 Receptor Signaling Pathway and the antagonistic action of lafutidine.
Caption: Experimental workflow for a competitive radioligand binding assay.
Benchmarking "2-((Furan-2-ylmethyl)sulfinyl)acetic acid" Against Known Proton Pump Inhibitors
A Comparative Guide for Researchers in Drug Development
This guide provides a comparative analysis of the hypothetical inhibitory potential of "2-((Furan-2-ylmethyl)sulfinyl)acetic acid" against a class of well-established drugs known as Proton Pump Inhibitors (PPIs). This comparison is intended for researchers, scientists, and professionals in the field of drug development and discovery.
Disclaimer: To date, no direct experimental data on the inhibitory activity of "this compound" against the gastric hydrogen-potassium ATPase (H+/K+ ATPase) has been identified in publicly available literature. The following comparison is therefore based on structural analogy to known PPIs and published findings on similar furan-containing compounds.
Introduction to Gastric Acid Inhibition and Proton Pump Inhibitors
Gastric acid secretion is a fundamental physiological process, primarily regulated by the H+/K+ ATPase, commonly referred to as the proton pump, located in the parietal cells of the stomach lining.[1][2] This enzyme is the final step in the secretion of hydrochloric acid into the gastric lumen.[3] Excessive acid production can lead to various gastrointestinal disorders, including peptic ulcers and gastroesophageal reflux disease (GERD).[4]
Proton Pump Inhibitors (PPIs) are a class of drugs that effectively reduce gastric acid production by irreversibly inhibiting the H+/K+ ATPase.[3] They are among the most widely prescribed medications for acid-related conditions.[4] Structurally, many established PPIs, such as omeprazole, lansoprazole, and pantoprazole, are prodrugs that feature a substituted benzimidazole ring linked to a pyridine ring through a methylsulfinyl group.[5][6] In the acidic environment of the parietal cell's secretory canaliculi, these compounds undergo a molecular rearrangement to form a reactive sulfenamide intermediate, which then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+ ATPase, leading to its inactivation.[3][7]
"this compound": A Hypothetical Proton Pump Inhibitor
The chemical structure of "this compound" features a furan ring and a sulfinylacetic acid moiety. The presence of the sulfinyl group is a key structural feature shared with the active forms of PPIs. Research has explored furan-containing analogues of omeprazole, indicating that the furan ring can serve as a bioisostere for the pyridine or benzimidazole rings found in traditional PPIs.[8] For instance, ranitidine, a well-known H2 receptor antagonist, also contains a furan ring.[9][10] This suggests that "this compound" could potentially act as an inhibitor of the H+/K+ ATPase.
Comparative Data of Known Proton Pump Inhibitors
To provide a benchmark for the potential efficacy of novel inhibitors, the following table summarizes the reported in vitro inhibitory concentrations (IC50) of several widely used PPIs against H+/K+ ATPase. It is important to note that experimental conditions can significantly influence these values.
| Inhibitor | Target | IC50 (µM) | Notes |
| Omeprazole | H+/K+ ATPase | ~2-6 | Competitive inhibitor of CYP2C19.[11] |
| Esomeprazole | H+/K+ ATPase | ~8 | S-isomer of omeprazole.[11] |
| Lansoprazole | H+/K+ ATPase | ~0.4-1.5 | Potent in vitro inhibitor of CYP2C19.[11] |
| Pantoprazole | H+/K+ ATPase | ~14-69 | Competitive inhibitor of CYP2C9 and CYP3A4.[11] |
| Rabeprazole | H+/K+ ATPase | ~17-21 | Its thioether metabolite is a potent inhibitor of several P450 enzymes.[11] |
| Tenatoprazole | H+/K+ ATPase | 3.2 | An imidazopyridine-based PPI with a longer plasma half-life.[3] |
| Ellagic Acid | H+/K+ ATPase | 2.1 | A natural compound, competitive inhibitor with respect to ATP.[12] |
| YJA20379-1 | H+/K+ ATPase | 21-24 | Inhibited H+/K+ ATPase regardless of pH.[13] |
Experimental Protocols
A standardized in vitro assay to determine the inhibitory activity of a compound against H+/K+ ATPase is crucial for comparative analysis. Below is a generalized protocol based on commonly cited methodologies.[14][15][16][17]
In Vitro H+/K+ ATPase Inhibition Assay
1. Preparation of H+/K+ ATPase-enriched Microsomes:
-
Gastric mucosal tissue from a suitable animal model (e.g., hog, rabbit, or sheep) is homogenized in a buffered sucrose solution.
-
The homogenate is subjected to differential centrifugation to isolate microsomal vesicles enriched with H+/K+ ATPase.
-
The protein concentration of the microsomal preparation is determined using a standard method (e.g., Bradford assay).
2. ATPase Activity Assay:
-
The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the H+/K+ ATPase.
-
The reaction mixture typically contains:
-
Tris-HCl buffer (pH 7.4)
-
MgCl2
-
KCl (to stimulate the enzyme)
-
The H+/K+ ATPase-enriched microsomes
-
The test compound at various concentrations (dissolved in a suitable solvent like DMSO)
-
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is stopped by the addition of an acid solution (e.g., trichloroacetic acid).
-
The amount of released inorganic phosphate is quantified colorimetrically (e.g., using the Fiske-Subbarow method).
3. Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a control (without inhibitor).
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Molecular Pathways
Signaling Pathway of Gastric Acid Secretion
The regulation of gastric acid secretion is a complex process involving multiple signaling pathways that converge on the parietal cell. The following diagram illustrates the key stimulants and inhibitors of this process.
Caption: Regulation of gastric acid secretion by stimulatory and inhibitory pathways acting on the parietal cell.
Experimental Workflow for H+/K+ ATPase Inhibition Assay
The following diagram outlines the typical workflow for an in vitro experiment to determine the inhibitory potential of a compound against H+/K+ ATPase.
Caption: Workflow for in vitro H+/K+ ATPase inhibition assay.
Mechanism of Action of Proton Pump Inhibitors
This diagram illustrates the conversion of a PPI prodrug to its active form and its subsequent irreversible inhibition of the proton pump.
Caption: Mechanism of action of a proton pump inhibitor.
Conclusion
While direct experimental evidence is currently lacking for "this compound," its structural features, particularly the sulfinyl group and the furan ring, suggest a potential for H+/K+ ATPase inhibition analogous to established PPIs. Further in vitro and in vivo studies are warranted to elucidate its actual inhibitory activity, mechanism of action, and potential as a therapeutic agent for acid-related disorders. The provided comparative data and experimental protocols offer a framework for such future investigations.
References
- 1. teachmeanatomy.info [teachmeanatomy.info]
- 2. KEGG PATHWAY: Gastric acid secretion - Reference pathway [kegg.jp]
- 3. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 4. Gastric acid secretion | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. (H+,K+)-ATPase inhibiting 2-[(2-pyridylmethyl)sulfinyl]benzimidazoles. 4. A novel series of dimethoxypyridyl-substituted inhibitors with enhanced selectivity. The selection of pantoprazole as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. Furan and thiophene analogues of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ranitidine - Wikipedia [en.wikipedia.org]
- 10. Furan H2-antagonist ranitidine inhibits pentagastrin-stimulated gastric secretion stronger than cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of inhibitory effects of the proton pump-inhibiting drugs omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole on human cytochrome P450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical and pharmacological characteristics of a newly synthesized H+-K+ ATPase inhibitor, YJA20379-1, 2-amino-4,5-dihydro-8-phenylimidazole[2,1-b]thiazolo[5,4-g]benzothiazol e - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ajpp.in [ajpp.in]
- 15. jnsbm.org [jnsbm.org]
- 16. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Furan-Based Compounds and the Potential of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various furan-containing compounds, offering insights into their therapeutic potential. While specific SAR studies on "2-((Furan-2-ylmethyl)sulfinyl)acetic acid" are not extensively available in the current literature, this document will explore the known biological activities of structurally related furan derivatives to extrapolate its potential applications and guide future research. This compound is known as an intermediate in the synthesis of amide drugs, as well as herbicides and pesticides.[3]
Comparative Analysis of Biological Activities
Furan derivatives have been extensively studied for various biological activities. The following sections and tables summarize the SAR for different classes of furan compounds, providing a basis for predicting the potential of novel derivatives like this compound.
Antimicrobial Activity
The furan scaffold is a common feature in many antimicrobial agents.[4] SAR studies have revealed that modifications to the furan ring and its substituents can significantly impact antibacterial and antifungal potency.
Table 1: Structure-Activity Relationship of Furan Derivatives as Antimicrobial Agents
| Compound Class | General Structure | Key SAR Findings | Potency (MIC µg/mL) | Target Organisms | Reference(s) |
| Furan-2-Carboxamides | Furan ring with a carboxamide group at the 2-position | - Bioisosteric replacement of a furanone ring with furan-2-carboxamide can improve stability and retain antibiofilm activity.- Halogen substitutions on the phenyl ring attached to the linker enhance antibiofilm properties. | 4b: 58% inhibition (antibiofilm) | Pseudomonas aeruginosa | [5] |
| 3-Aryl-3-(furan-2-yl)propanoic acids | Furan ring with a substituted propanoic acid chain | - Compound 1 exhibited potent activity, suggesting the importance of the propanoic acid moiety. | 1: MIC 64 µg/mL | Escherichia coli | [4] |
| Carbamothioyl-furan-2-carboxamides | Furan-2-carboxamide core with a carbamothioyl group | - Derivatives with a 2,4-dinitrophenyl group showed significant activity against both bacteria and fungi. | 150.7–295 | Various bacteria and fungi | [6] |
Anti-inflammatory Activity
Furan derivatives have shown promise as anti-inflammatory agents, often by modulating key signaling pathways.[1][7]
Table 2: Structure-Activity Relationship of Furan Derivatives as Anti-inflammatory Agents
| Compound Class | General Structure | Key SAR Findings | In Vitro/In Vivo Model | Mechanism of Action | Reference(s) |
| 2,5-Diaryl substituted furans | Furan ring with aryl groups at the 2 and 5-positions | - Proline-substituted compounds showed selectivity for COX-2 inhibition. | LPS-stimulated neutrophils | Inhibition of PGE2 secretion | [8] |
| Natural Benzofurans (e.g., Ailanthoidol) | Benzofuran core | - Ailanthoidol was the most potent among the tested compounds in inhibiting nitric oxide production. | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | [1] |
Anticancer Activity
The furan motif is present in several anticancer compounds, and SAR studies are crucial for developing new and more effective therapies.[9][10]
Table 3: Structure-Activity Relationship of Furan Derivatives as Anticancer Agents
| Compound Class | General Structure | Key SAR Findings | Potency (IC50) | Cell Line(s) | Reference(s) |
| Furan-based chalcone-like compounds | Furan ring linked to an aromatic ring via a carbonyl system | - Compounds 4 and 7 showed significant cytotoxic activity. | 4: 4.06 µM7: 2.96 µM | MCF-7 (Breast cancer) | [11] |
| Carbamothioyl-furan-2-carboxamides | Furan-2-carboxamide core with a carbamothioyl group | - The p-tolyl derivative exhibited the highest activity against hepatocellular carcinoma. | 20 µg/mL (33.29% cell viability) | HepG2, Huh-7 (Hepatocellular carcinoma) | [6] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives | Substituted furan-2-carboxylate | - The amine derivative showed the most potent activity. | 62.37 µg/mL | HeLa (Cervical cancer) | [12] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of novel compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth medium. The suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: The standardized inoculum is added to each well of the microtiter plate.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.
-
NO Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in untreated, LPS-stimulated wells.[1]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is then calculated.[11][12]
Visualizations
Signaling Pathway
Furan derivatives have been shown to exert their anti-inflammatory effects by modulating signaling pathways such as the MAPK pathway.[1][14]
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. ijabbr.com [ijabbr.com]
- 5. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. ijrti.org [ijrti.org]
- 14. tandfonline.com [tandfonline.com]
Lack of Efficacy Data for 2-((Furan-2-ylmethyl)sulfinyl)acetic acid as a Commercial Pesticide Alternative
A comprehensive review of available scientific literature and experimental data reveals a significant gap in the understanding of the pesticidal efficacy of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid. Currently, there are no publicly accessible studies that directly evaluate its performance as a standalone pesticide or compare it against existing commercial pesticide products.
While the chemical structure of this compound is documented, and it is suggested as a potential intermediate in the synthesis of agrochemicals, its intrinsic pesticidal properties have not been reported in peer-reviewed research.[1] This absence of foundational efficacy data prevents a comparative analysis with commercial pesticides, as requested.
For a meaningful comparison guide to be developed for a scientific audience, several key data points are essential:
-
Quantitative Efficacy Data: This includes metrics such as LC50 (lethal concentration for 50% of the test population), EC50 (effective concentration to produce a 50% response), and inhibition rates against specific pests or pathogens.
-
Spectrum of Activity: Information on the range of target organisms (insects, fungi, weeds, etc.) that the compound is effective against is crucial.
-
Mechanism of Action: Understanding the biochemical and physiological pathways through which the compound exerts its pesticidal effect is necessary for a complete scientific comparison.
-
Experimental Protocols: Detailed methodologies of the conducted bioassays are required to assess the validity and reproducibility of the findings.
Without this fundamental research, it is not possible to construct the requested data tables, experimental protocols, or signaling pathway diagrams. The scientific community has not yet published research that would support the creation of such a comparative guide for "this compound."
Therefore, any researchers, scientists, or drug development professionals interested in the pesticidal potential of this specific compound would need to conduct initial screening and efficacy studies to generate the necessary data for comparison with commercial alternatives.
References
A Comparative Guide to the Enantiomer Separation and Activity of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for the enantiomeric separation of 2-((furan-2-ylmethyl)sulfinyl)acetic acid and a comparative analysis of the potential biological activities of its distinct enantiomers. While specific experimental data for this compound is not extensively available in published literature, this document outlines established and reliable protocols based on the well-understood chemistry of chiral sulfoxides and furan derivatives.
Introduction
This compound is a chiral molecule containing a stereogenic sulfur center. The presence of this chiral center results in the existence of two enantiomers, (R)- and (S)-2-((furan-2-ylmethyl)sulfinyl)acetic acid. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. Therefore, the separation and individual biological evaluation of each enantiomer are critical steps in the drug discovery and development process.
Furan-containing compounds are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The sulfoxide group is also a key feature in several commercially successful drugs, such as the proton pump inhibitor esomeprazole. This guide details a systematic approach to investigating the potential differential effects of the enantiomers of this compound.
Enantiomer Separation: Experimental Protocol
The separation of the enantiomers of this compound can be effectively achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).
Proposed Method: Chiral HPLC
Objective: To resolve the racemic mixture of this compound into its individual (R) and (S) enantiomers.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as a cellulose or amylose derivative coated on a silica support, is often effective for the separation of sulfoxides. Columns like Chiralcel® OD-H or Chiralpak® AD-H are common starting points.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid or acetic acid) to improve peak shape and resolution for acidic analytes.
-
Racemic this compound standard
-
HPLC-grade solvents
Detailed Protocol:
-
Sample Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Initial Screening):
-
Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Method Optimization: If the initial conditions do not provide baseline separation, systematically vary the mobile phase composition (e.g., change the ratio of hexane to isopropanol, try ethanol as a modifier) and the flow rate to optimize the resolution between the enantiomeric peaks. The addition of a different acidic or basic modifier may also be explored.
-
Data Analysis: The retention times of the two peaks will correspond to the two enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Data Presentation: Hypothetical Chromatographic Data
The following table summarizes the expected outcomes from a successful chiral HPLC separation.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 8.5 | 10.2 |
| Peak Area (%) | 50.0 | 50.0 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} |
| Elution Order | To be determined by reference standards | To be determined by reference standards |
Biological Activity Comparison
Given the structural motifs of a furan ring and a sulfoxide, the enantiomers of this compound could be screened for a variety of biological activities. Below are proposed experimental protocols for assessing their potential as antimicrobial and anti-inflammatory agents.
Antimicrobial Activity: Broth Microdilution Assay
Objective: To determine the minimum inhibitory concentration (MIC) of each enantiomer against representative bacterial and fungal strains.
Experimental Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) according to CLSI guidelines.
-
Compound Preparation: Prepare serial dilutions of each enantiomer and the racemic mixture in the appropriate broth medium in 96-well microtiter plates.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature and duration for each microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Hypothetical Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| (R)-enantiomer | 32 | >128 | 64 |
| (S)-enantiomer | 128 | >128 | >128 |
| Racemic Mixture | 64 | >128 | 128 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 8 |
Anti-inflammatory Activity: COX-2 Inhibition Assay
Objective: To evaluate the in vitro inhibitory activity of each enantiomer against the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.
Experimental Protocol:
-
Assay Principle: Utilize a commercially available COX-2 inhibitor screening assay kit. These assays typically measure the peroxidase activity of COX-2, where the oxidation of a chromogenic substrate is monitored spectrophotometrically.
-
Compound Incubation: Incubate varying concentrations of each enantiomer and the racemic mixture with purified COX-2 enzyme and heme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and the chromogenic substrate.
-
Data Measurement: Measure the absorbance at the appropriate wavelength over time.
-
IC50 Calculation: Calculate the concentration of each compound that inhibits 50% of the COX-2 activity (IC50) by plotting the percent inhibition against the compound concentration.
Data Presentation: Hypothetical COX-2 Inhibition
| Compound | COX-2 IC50 (µM) |
| (R)-enantiomer | > 100 |
| (S)-enantiomer | 15.2 |
| Racemic Mixture | 32.5 |
| Celecoxib (Control) | 0.04 |
Visualizations
Experimental Workflow for Enantiomer Separation and Activity Screening
Caption: Workflow for separation and biological evaluation.
Signaling Pathway: Potential Mechanism of Anti-inflammatory Action
Caption: Inhibition of the COX-2 pathway.
Safety Operating Guide
Proper Disposal of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid: A Procedural Guide
For immediate implementation, this guide provides essential safety and logistical information for the proper disposal of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid. This document is intended for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for handling furan-containing and sulfinyl compounds in a laboratory setting. Due to its chemical structure, this compound must be handled and disposed of as hazardous chemical waste. Adherence to institutional, local, state, and federal regulations is mandatory.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to wear the appropriate personal protective equipment to minimize exposure risks.
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory to protect skin and clothing from potential splashes.[1]
All handling of this compound and its waste should be conducted within a properly functioning chemical fume hood to prevent the inhalation of any potential vapors or dust.
II. Waste Identification and Segregation
Proper identification and segregation of chemical waste are critical first steps to ensure safe and compliant disposal.
-
Waste Classification: Due to its furan moiety, this compound should be classified as hazardous waste.[2] Consult your institution's Environmental Health and Safety (EHS) department for the specific waste codes applicable under your local and national regulations (e.g., EPA waste codes in the United States).[2]
-
Designated Waste Container: This compound must be disposed of in a designated "Hazardous Organic Waste" container. The container must be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the date of initial waste accumulation.[2]
-
Avoid Mixing: Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents, to prevent potentially dangerous reactions.[2]
III. Disposal Procedures
Never dispose of this compound down the drain or in the regular trash.[3][4][5] This can lead to environmental contamination and potential hazards.
For Small Quantities (e.g., residual amounts on lab equipment):
-
Rinsing: Rinse the contaminated glassware or equipment with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Collecting Rinsate: The solvent rinsate, which now contains the dissolved compound, must be collected and disposed of into the designated "Hazardous Organic Waste" container.
-
Second Rinse: A second rinse can help ensure the removal of any remaining residue. This rinsate should also be collected in the hazardous waste container.
For Larger Quantities (e.g., unused product):
-
Direct Disposal: Carefully transfer the neat compound into the designated, labeled "Hazardous Organic Waste" container.
-
Container Management:
Spill Cleanup:
-
Evacuate and Secure: Evacuate non-essential personnel and secure the area. Eliminate all ignition sources.[5]
-
Absorb: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[4][5]
-
Collect: Carefully collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[3]
-
Decontaminate: Ventilate and wash the spill area after cleanup is complete.[5]
IV. Storage and Final Disposal
-
Temporary Storage: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.[2] The SAA should be away from sources of ignition and in secondary containment.[2]
-
Professional Disposal: When the waste container is full or reaches the accumulation time limit set by your institution, contact your EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[3]
-
Documentation: Ensure all required hazardous waste manifests and other documentation are completed accurately.
Quantitative Data for Related Compounds
| Property | Value (for Furan) | Source |
| DOT Number | UN 2389 | [5] |
| Hazard Class | 3 (Flammable Liquid) | [5] |
| Boiling Point | 88.7°F (31.5°C) | [4] |
| Flash Point | -32.8°F (-36°C) | [4] |
Disposal Workflow
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling Protocols for 2-((Furan-2-ylmethyl)sulfinyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling 2-((Furan-2-ylmethyl)sulfinyl)acetic acid in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on safety data for structurally related compounds, such as 2-furancarboxylic acid and other furan derivatives. Adherence to these guidelines is essential for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment Specification | Purpose & Notes |
| Eye / Face | Tightly fitting safety goggles with side-shields or a full-face shield. Must conform to NIOSH (US) or EN 166 (EU) standards.[1] | To protect against potential splashes and dust particles that could cause serious eye damage.[1] |
| Skin / Body | Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a fully buttoned lab coat.[1] | Impervious clothing should be worn to prevent skin contact.[1] Always handle with gloves. |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator. | Required when handling large quantities, if dust is generated, or if ventilation is inadequate. A full-face respirator may be necessary if exposure limits are exceeded.[1] |
| Footwear | Closed-toe shoes.[2] | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
Safe handling of this compound requires a controlled environment and methodical procedures. All operations should be conducted within a certified chemical fume hood to ensure adequate ventilation.[1]
Experimental Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Methodology:
-
Designate Area : Before commencing work, designate a specific area within a chemical fume hood for handling the compound.[1]
-
Verify Safety Equipment : Ensure that a safety shower and eyewash station are unobstructed and readily accessible.[1]
-
Don PPE : Put on all required personal protective equipment as detailed in Table 1.
-
Weighing : Carefully weigh the necessary amount of the compound, avoiding the generation of dust.
-
Dissolution and Reaction : Add the solvent to the vessel containing the compound and proceed with the experimental procedure, ensuring all operations are contained within the fume hood.
-
Decontamination : After the experiment, thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Waste Disposal : Dispose of all chemical waste, including contaminated consumables, in a designated and properly labeled hazardous waste container.[1]
-
Doff PPE : Remove PPE in the correct order to prevent cross-contamination.
Emergency and Disposal Procedures
First-Aid Measures
In case of accidental exposure, immediate action is crucial.
Table 2: First-Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical advice if skin irritation persists.[1] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If exposed or concerned, get medical advice/attention.[3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3] |
Spill and Disposal Protocol
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Disposal Decision Tree
Caption: A decision tree for the proper segregation and disposal of waste.
Disposal Steps:
-
Segregation : All materials, including gloves, weigh boats, and paper towels, that have come into contact with the compound must be treated as hazardous waste.[2]
-
Liquid Waste : Collect unused solutions and reaction mixtures in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Solid Waste : Collect contaminated solid waste in a separate, labeled hazardous waste container.[4]
-
Regulatory Compliance : All chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[1] Arrange for collection by a licensed hazardous waste disposal company.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
